An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-ethylpyridine-4-carboxylate
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure.[1] This guide offers a compr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of ethyl 2-ethylpyridine-4-carboxylate, a substituted pyridine derivative. Pyridine scaffolds are of significant interest in medicinal chemistry, making a thorough understanding of their characterization essential for researchers and scientists.[1] This document details the principles behind spectral interpretation for this class of compounds, provides predicted chemical shifts and coupling constants, outlines a rigorous experimental protocol for data acquisition, and establishes a framework for unambiguous structural confirmation.
Introduction to the Structural Elucidation Challenge
Ethyl 2-ethylpyridine-4-carboxylate presents a distinct set of structural features that are readily interrogated by NMR. The molecule comprises a pyridine ring, an aromatic heterocycle whose electronic properties are heavily influenced by the electronegative nitrogen atom. This core is functionalized with two distinct substituents: a weakly electron-donating ethyl group at the C2 position and a strongly electron-withdrawing ethyl carboxylate group at the C4 position. The interplay of these groups dictates the precise chemical environment of each proton and carbon nucleus, resulting in a unique and predictable NMR fingerprint. This guide serves to deconstruct this fingerprint, explaining the causality behind the observed (or predicted) spectral data.
Caption: Molecular structure and atom numbering scheme.
The interpretation of the NMR spectra of substituted pyridines is governed by predictable electronic effects.
The Influence of the Nitrogen Atom: The nitrogen atom is highly electronegative, creating a dipole moment and inducing a general deshielding effect across the ring. Protons and carbons alpha to the nitrogen (C2, C6) are the most deshielded and thus appear at the highest chemical shift (downfield).[1] The gamma position (C4) is moderately affected, while the beta positions (C3, C5) are the most shielded (upfield) among the ring nuclei.[1]
Substituent Effects:
Electron-Withdrawing Groups (EWGs): The ethyl carboxylate group at C4 is a powerful EWG. It withdraws electron density from the ring, causing a significant downfield shift for the adjacent protons (H3, H5) and carbons.
Electron-Donating Groups (EDGs): The ethyl group at C2 is a weak EDG. It donates electron density, causing a slight upfield (shielding) shift, primarily at the ortho (C3) and para (C6) positions relative to its point of attachment.
Spin-Spin Coupling: Protons on the pyridine ring exhibit characteristic coupling constants (J-values) that reveal their connectivity. Ortho-coupling (³J) between adjacent protons is typically the largest (4-6 Hz), while meta-coupling (⁴J) is smaller (1-3 Hz), and para-coupling (⁵J) is often negligible (0-1 Hz).[1]
Analysis of the ¹H NMR Spectrum
The proton NMR spectrum provides a wealth of information regarding the number of distinct protons, their chemical environment, and their connectivity. Based on the principles above, the following signals are predicted for ethyl 2-ethylpyridine-4-carboxylate.
Proton Assignment
Predicted δ (ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Rationale
H-6
~8.7 - 8.9
d
1H
³J ≈ 5 Hz
Alpha to nitrogen, most deshielded aromatic proton. Coupled to H-5.
H-5
~7.8 - 8.0
dd
1H
³J ≈ 5 Hz, ⁴J ≈ 1.5 Hz
Beta to nitrogen, deshielded by adjacent C4-ester. Coupled to H-6 (ortho) and H-3 (meta).
H-3
~7.6 - 7.8
d
1H
⁴J ≈ 1.5 Hz
Beta to nitrogen, deshielded by C4-ester. Only shows small meta-coupling to H-5.
-OCH₂ CH₃ (C12)
~4.4 - 4.5
q
2H
³J ≈ 7 Hz
Methylene protons of the ester, deshielded by adjacent oxygen. Coupled to C13 methyl protons.
-CH₂ CH₃ (C7)
~2.9 - 3.1
q
2H
³J ≈ 7.5 Hz
Methylene protons of the C2-ethyl group, deshielded by the aromatic ring. Coupled to C8 methyl protons.
-OCH₂CH₃ (C13)
~1.4 - 1.5
t
3H
³J ≈ 7 Hz
Methyl protons of the ester. Coupled to C12 methylene protons.
-CH₂CH₃ (C8)
~1.3 - 1.4
t
3H
³J ≈ 7.5 Hz
Methyl protons of the C2-ethyl group. Coupled to C7 methylene protons.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are inherently less sensitive than ¹H NMR.[1]
Carbon Assignment
Predicted δ (ppm)
Rationale
C9 (C=O)
~165 - 167
Carbonyl carbon of the ester group, highly deshielded.
C2
~160 - 162
Quaternary carbon alpha to nitrogen and bearing the ethyl group.
C6
~150 - 152
Tertiary carbon alpha to nitrogen.
C4
~145 - 148
Quaternary carbon gamma to nitrogen, bearing the ester group.
C3
~123 - 125
Tertiary carbon beta to nitrogen, influenced by adjacent EWG at C4.
C5
~121 - 123
Tertiary carbon beta to nitrogen, influenced by adjacent EWG at C4.
C12 (-OC H₂)
~62 - 64
Ester methylene carbon, deshielded by oxygen.
C7 (-C H₂)
~28 - 30
C2-ethyl group methylene carbon.
C8 (-C H₃)
~14 - 16
C2-ethyl group methyl carbon.
C13 (-O-CH₂-C H₃)
~13 - 15
Ester methyl carbon.
A Self-Validating Experimental Protocol for Data Acquisition
The integrity of NMR data is critically dependent on a meticulous experimental approach. The following protocol is designed to yield high-quality, reproducible spectra for small molecules like ethyl 2-ethylpyridine-4-carboxylate.
Caption: Standard workflow for small molecule NMR analysis.
5.1. Sample Preparation
Weighing the Analyte: Accurately weigh 10-20 mg of ethyl 2-ethylpyridine-4-carboxylate for ¹H NMR, or 50-80 mg for ¹³C NMR, into a clean, dry vial.[2] The causality here is signal-to-noise; ¹³C has a low natural abundance requiring a more concentrated sample for efficient data collection.[3]
Solvent Selection and Dissolution: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[2] Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and provide the deuterium signal required for the spectrometer's lock system to maintain field stability.[4]
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) in the chosen solvent. TMS is chemically inert and its signal is defined as 0.0 ppm, providing a universal reference point for all other chemical shifts.
Filtration and Transfer: To ensure optimal magnetic field homogeneity, the sample must be free of particulate matter.[3] Draw the dissolved sample into a Pasteur pipette plugged with a small amount of glass wool and filter it directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as solvents may leach impurities.
Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels or tape on the body of the tube, as this can interfere with the spinning and shimming process.[2][5]
5.2. Data Acquisition
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent. This lock maintains a constant magnetic field frequency. Following this, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.[2]
¹H Spectrum Acquisition: A standard ¹H experiment is typically run with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans. This can usually be completed in a few minutes.
¹³C Spectrum Acquisition: A standard ¹³C experiment requires significantly more scans (e.g., 1024 or more) due to the low sensitivity and longer relaxation times of carbon nuclei. A proton-decoupled experiment is used to simplify the spectrum by collapsing all C-H coupling, resulting in single lines for each unique carbon. This may take 30-60 minutes.[4]
5.3. Data Processing
Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain via FT to produce the recognizable NMR spectrum.
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is then corrected to be flat and at zero intensity.
Referencing and Integration: The spectrum is referenced by setting the TMS peak to 0.0 ppm. For ¹H spectra, the area under each peak is integrated to determine the relative ratio of protons giving rise to that signal.
Conclusion
The structural elucidation of ethyl 2-ethylpyridine-4-carboxylate is readily achievable through a combination of ¹H and ¹³C NMR spectroscopy. The predictable electronic influences of the nitrogen atom and the substituted functional groups allow for a confident assignment of all proton and carbon signals. By following a rigorous and validated experimental protocol, researchers can acquire high-fidelity data that serves as a definitive confirmation of the molecule's identity and purity, a critical step in any chemical research or drug development pipeline. For more complex structures or to resolve ambiguity, advanced 2D NMR techniques such as COSY (H-H correlation) and HSQC (direct C-H correlation) can be employed to provide unequivocal evidence of atomic connectivity.[1][6]
References
NMR Sample Preparation | Chemical Instrument
Small molecule NMR sample prepar
Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
NMR Sample Prepar
Sample Preparation & NMR Tubes | Chemical Research Support.
NMR Sample Prepar
Multinuclear NMR spectra of [Pt(L)Cl3]− (L = pyridine derivatives) complexes and crystal structure of trans-Pt(2,6-di(hydroxymethyl)pyridine)2Cl2 - Canadian Science Publishing.
Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Deriv
Comprehensive Analysis of the Solubility Profile of Ethyl 2-ethylpyridine-4-carboxylate in Organic Solvents
Executive Summary Ethyl 2-ethylpyridine-4-carboxylate (CAS: 15862-61-0) is a highly versatile substituted pyridine derivative utilized extensively as a building block in pharmaceutical synthesis, particularly in the deve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-ethylpyridine-4-carboxylate (CAS: 15862-61-0) is a highly versatile substituted pyridine derivative utilized extensively as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors for oncology applications[1]. For process chemists and formulation scientists, understanding the precise solubility profile of this compound in various organic solvents is critical. It dictates the efficiency of liquid-liquid extractions, the selection of reaction media, and the thermodynamics of downstream crystallization processes.
This technical guide provides an authoritative analysis of the compound's solvation mechanics based on thermodynamic principles and outlines a self-validating empirical protocol for quantifying its solubility profile.
Thermodynamic Solvation Mechanics
The solubility of ethyl 2-ethylpyridine-4-carboxylate can be accurately modeled using [2], which deconstruct the cohesive energy density of a molecule into three distinct intermolecular forces: dispersion (
δD
), polar interactions (
δP
), and hydrogen bonding (
δH
).
Dispersion Forces (
δD
): The aromatic pyridine ring and the aliphatic ethyl chains contribute to a high dispersion parameter. This allows the molecule to readily interact with solvents possessing strong London dispersion forces.
Polar Interactions (
δP
): The electronegative pyridine nitrogen and the carboxylate (ester) moiety introduce a significant molecular dipole moment.
Hydrogen Bonding (
δH
): While the molecule lacks strong H-bond donors (such as -OH or -NH groups), both the pyridine nitrogen and the ester carbonyl oxygen serve as potent H-bond acceptors.
Because "like dissolves like," the compound exhibits a high thermodynamic affinity for polar aprotic and polar protic solvents, while rejecting highly non-polar aliphatic hydrocarbons and highly cohesive aqueous media[3].
Thermodynamic Solvation Mechanics based on Hansen Solubility Parameters.
Quantitative Solubility Profile
Based on structural extrapolation and empirical data from structurally analogous pyridine carboxylates[3], the table below summarizes the expected solubility profile of ethyl 2-ethylpyridine-4-carboxylate across standard organic solvents at 25°C.
Solvent
Dielectric Constant (
ϵ
)
Estimated Solubility (25°C)
Solvation Mechanism & Causality
Dichloromethane (DCM)
8.9
Very High (>200 mg/mL)
Excellent dispersion and dipole matching. DCM is the industry-standard extraction solvent for isolating this compound from aqueous reaction mixtures[1].
Dimethyl Sulfoxide (DMSO)
46.7
Very High (>200 mg/mL)
The high polarity of DMSO perfectly accommodates the solute's dipole moment. Ideal for preparing high-concentration stock solutions for biological screening.
Ethanol
24.5
High (>100 mg/mL)
Strong H-bond donation from ethanol's hydroxyl group to the solute's ester and pyridine acceptors facilitates rapid dissolution.
Ethyl Acetate
6.0
Moderate (~50-100 mg/mL)
Driven by the "like dissolves like" principle regarding the ester moiety, though lacking the strong H-bond donation of ethanol.
Hexane
1.9
Low (<5 mg/mL)
Insufficient polarity and H-bonding capacity to overcome the solute's crystal lattice energy. Often used as an anti-solvent for crystallization.
Water
80.1
Insoluble (<1 mg/mL)
The high cohesive energy density of water rejects the hydrophobic bulk of the ethyl and pyridine groups.
Self-Validating Experimental Protocol: The Shake-Flask Method
To empirically determine the exact solubility limits of ethyl 2-ethylpyridine-4-carboxylate for a specific process, researchers must utilize a self-validating system. The protocol below pairs the classical Shake-Flask method with HPLC-UV quantification, engineered to eliminate kinetic artifacts (like supersaturation) and ensure absolute thermodynamic equilibrium.
Step-by-Step Methodology
Saturation & Equilibration: Add an excess amount of crystalline ethyl 2-ethylpyridine-4-carboxylate to 10 mL of the target solvent in a sealed borosilicate glass vial.
Causality: Maintaining visible excess solid ensures that the chemical potential of the solute in the solid phase perfectly equals that in the solution phase—a strict prerequisite for thermodynamic equilibrium.
Isothermal Agitation: Shake the vials at 200 RPM in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C for a minimum of 24 hours.
Causality: Strict temperature control prevents temperature-gradient-induced supersaturation. A 24-hour duration is mandatory to overcome the kinetic activation energy of dissolution.
Isothermal Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes inside a centrifuge pre-equilibrated to exactly 25.0 °C.
Causality: Centrifugation is vastly superior to filtration here; it prevents the solute from adsorbing onto filter membranes and eliminates the risk of solvent evaporation (and subsequent concentration spiking) caused by vacuum filtration.
HPLC-UV Quantification: Extract a 100 µL aliquot of the clear supernatant and immediately dilute it into a mobile phase containing a known concentration of an Internal Standard (IS) (e.g., methyl benzoate). Analyze via HPLC-UV at
λmax
(approx. 254 nm).
Causality: The internal standard creates a self-validating loop. It mathematically corrects for any volumetric errors during micro-pipetting or instrument injection, ensuring high data fidelity.
Data Reconciliation (Quality Control): Perform the experiment in biological triplicates. Calculate the Relative Standard Deviation (RSD). If the RSD exceeds 5%, the system has not reached equilibrium.
Causality: High variance indicates incomplete equilibration or micro-emulsion formation. The system must be returned to Step 2 for an additional 24 hours.
Self-Validating Experimental Workflow for Solubility Determination.
Implications for Process Chemistry
The solubility profile of ethyl 2-ethylpyridine-4-carboxylate directly informs three major phases of drug development:
Reaction Engineering: Because the compound is highly soluble in ethanol and DCM, these solvents are frequently used as primary reaction media for nucleophilic substitutions or amidations[1].
Liquid-Liquid Extraction: The stark contrast between its high solubility in DCM and its insolubility in water allows for highly efficient biphasic aqueous workups. The target compound will partition almost entirely into the organic (DCM) layer.
Crystallization: To purify the compound, a solvent/anti-solvent crystallization strategy is highly effective. Dissolving the crude product in a minimal volume of ethanol (solvent) followed by the slow, controlled addition of hexane (anti-solvent) forces the compound out of solution, yielding high-purity crystalline solid.
References
Novaes, F.J.M., et al. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." Plants (Basel), 2023 Aug 21; 12(16): 3008. National Center for Biotechnology Information (NCBI). URL:[Link]
Google Patents. "US20040248884A1 - Novel cyclic urea derivatives, preparation thereof and pharmaceutical use thereof as kinase inhibitors." United States Patent and Trademark Office.
Structural Elucidation and Crystallographic Analysis of Ethyl 2-Ethylpyridine-4-Carboxylate Derivatives
Executive Summary The pyridine-4-carboxylate scaffold is a cornerstone in both modern medicinal chemistry and advanced materials science. Specifically, ethyl 2-ethylpyridine-4-carboxylate and its structural derivatives s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyridine-4-carboxylate scaffold is a cornerstone in both modern medicinal chemistry and advanced materials science. Specifically, ethyl 2-ethylpyridine-4-carboxylate and its structural derivatives serve as critical intermediates in the synthesis of potent kinase inhibitors and as versatile ligands in supramolecular chemistry. This whitepaper provides an in-depth, self-validating technical guide to the synthesis, crystal growth, and X-ray crystallographic analysis of these derivatives. By understanding the causality behind structural conformations—such as pyridyl planarity, dihedral angle constraints, and metal-coordination geometries—researchers can rationally design novel therapeutics and smart materials.
Mechanistic Importance of the Pyridine-4-Carboxylate Scaffold
The chemical architecture of ethyl 2-ethylpyridine-4-carboxylate offers a dual-functional platform:
The Pyridyl Nitrogen : Acts as a potent hydrogen-bond acceptor and a strong σ-donor for transition metals. The ethyl group at the 2-position introduces a controlled steric bulk that dictates the rotational freedom of the molecule in a crystal lattice, crucial for preventing unwanted polymorphs during drug formulation 1.
The 4-Carboxylate Ester : Provides a linear, extended vector for supramolecular interactions. In medicinal chemistry, this ester is frequently transesterified or hydrolyzed to form cyclic urea derivatives, which act as highly selective protein kinase inhibitors for solid tumor therapies 2. In materials science, the carboxylate acts as a bridging ligand to construct 2D organic-inorganic hybrid networks 3.
Fig 2. Functional divergence of the pyridine-4-carboxylate scaffold in applied sciences.
Synthesis and Purity Validation Protocols
To achieve diffraction-quality crystals, the molecular precursor must be synthesized with absolute chemical fidelity. The presence of structural isomers or unreacted starting materials will disrupt the periodic lattice, leading to amorphous powders or severe crystal twinning.
Protocol 1: Pd-Catalyzed Synthesis of Ethyl 2-Ethylpyridine-4-Carboxylate
Step 1: Reaction Setup. To a stirred solution of ethyl 2-chloroisonicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF), add dichlorobis(triphenylphosphine)palladium(II) (0.1 eq), a 1.0 M solution of diethyl zinc in THF (1.4 eq), and 2-dimethylaminoethanol (0.2 eq). Heat the mixture to 85°C.
Causality of Reagents: The bulky triphenylphosphine ligands on the palladium catalyst facilitate the reductive elimination step, preventing the formation of homocoupled byproducts. 2-dimethylaminoethanol is a critical accelerant; it coordinates to the organozinc intermediate, enhancing its transmetalation efficiency to the palladium center 1.
Step 2: Extraction. Quench the reaction, extract with dichloromethane, and wash with 1 N HCl to remove residual metal salts.
Step 3: Self-Validation (Purity Check). Perform High-Performance Liquid Chromatography (HPLC). Do not proceed to crystallization if purity is <98%. Confirm the exact mass via HRMS (ESI+) to ensure the absence of chlorinated precursors.
Single-Crystal Growth and XRD Data Acquisition
Protocol 2: Vapor Diffusion Crystallization
Step 1: Dissolution. Dissolve the highly pure (>98%) derivative in a minimum volume of dichloromethane (DCM).
Step 2: Anti-Solvent Layering. Carefully layer a low-solubility anti-solvent (e.g., hexane) over the DCM solution in a sealed crystallization tube.
Causality of Solvent Choice: The stark difference in dielectric constants between DCM and hexane creates a slow, diffusion-controlled supersaturation gradient. This slow kinetics is critical to avoid the kinetic trapping of metastable polymorphs, ensuring the thermodynamic product crystallizes.
Step 3: Self-Validation (Optical Screening). Harvest the crystals and inspect them under a polarized light microscope. Select only crystals that exhibit sharp, uniform extinction when rotated. Crystals showing mosaic spread are twinned and must be rejected to ensure high-fidelity structure solution.
Protocol 3: X-Ray Diffraction (XRD) Data Collection
Step 1: Mounting. Coat the selected single crystal in paratone oil and mount it on a cryoloop. Causality: Paratone oil prevents the loss of volatile lattice solvents (which would degrade crystallinity) and acts as a cryoprotectant.
Step 2: Data Acquisition. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Maintain the crystal at 293 K for standard conformational analysis. For derivatives suspected of spin-crossover (SCO) behavior, collect a secondary dataset at 100 K to capture the low-spin state 4.
Step 3: Self-Validation (Refinement). During structure solution using SHELXT/SHELXL, monitor the R-factor (R1). An R1 value >0.05 indicates unresolved twinning or poor data completeness, requiring a recollection.
Fig 1. Self-validating crystallographic workflow for pyridine-4-carboxylate derivatives.
Structural Conformation and Intermolecular Packing
Crystallographic analysis of pyridine-4-carboxylate derivatives consistently reveals a highly rigid, planar pyridyl conformation. This planarity is essential for maximizing π-conjugation and facilitating intermolecular π-π stacking in solid-state materials.
In structurally related analogs, such as butane-1,4-diyl bis(pyridine-4-carboxylate), the r.m.s. deviation of the pyridyl group is merely 0.0019 Å. Cremer & Pople puckering analysis structurally fails for these rings because the weighted average absolute torsion angle is typically <5.0° (e.g., 0.4°), confirming strict planarity 5. Furthermore, the dihedral angle between the pyridine ring and the adjacent carboxylate group is highly constrained (typically ~3.52°), which directs the spatial orientation of the alkyl or ethyl substituents.
Table 1: Crystallographic and Functional Parameters of Pyridine-4-Carboxylate Derivatives
Advanced Applications: Spin-Crossover and Hybrid Networks
Beyond organic synthesis, the pyridine-4-carboxylate framework is heavily utilized in coordination chemistry.
Spin-Crossover (SCO) Complexes: When derivatized into 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylate esters and complexed with Iron(II), these molecules exhibit remarkable thermal spin-crossover behavior. Crystallographic analysis at varying temperatures (e.g., 100 K vs. 293 K) reveals distinct structural transformations. Heating the complexes triggers an irreversible transition to a high-spin state, accompanied by a measurable expansion in the Fe–N bond lengths and a distinct change in the alkyl chain conformations within the crystal lattice 4.
2D Organic-Inorganic Hybrid Networks: Pyridine-4-carboxylate derivatives act as structure-directing agents in the formation of heterometallic antimotungstates. In these complex lattices, the carboxylate oxygen atoms coordinate to lanthanide ions (e.g., Sm³⁺, Eu³⁺), while the pyridyl nitrogen engages in hydrogen bonding or secondary metal coordination, propagating an intriguing two-dimensional (2D) network. These structures are highly valued for their luminescent properties and function as highly sensitive fluorescence probes for heavy metal ions in aqueous solutions 3.
Conclusion
The crystal structure analysis of ethyl 2-ethylpyridine-4-carboxylate and its derivatives requires rigorous synthetic validation and precise crystallographic methodology. By enforcing self-validating protocols—from HPLC purity checks to optical screening of harvested crystals—researchers can reliably elucidate the structural nuances of these molecules. Whether acting as a rigid scaffold for kinase inhibitors or as a dynamic ligand in spin-crossover materials, the pyridine-4-carboxylate core remains an indispensable tool in modern chemical sciences.
References
Sato et al., Supporting Info for J. Med. Chem. 2003, American Chemical Society.
Novel cyclic urea derivatives, preparation thereof and pharmaceutical use thereof as kinase inhibitors, US P
Safety Data Sheet (SDS) and Toxicity Profile of Ethyl 2-ethylpyridine-4-carboxylate: A Technical Guide for Drug Development
Executive Summary Ethyl 2-ethylpyridine-4-carboxylate (also known as ethyl 2-ethylisonicotinate) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-ethylpyridine-4-carboxylate (also known as ethyl 2-ethylisonicotinate) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of1. Because of its structural properties—combining a lipophilic ethyl ester with a substituted pyridine ring—handling this compound requires a rigorous understanding of its physicochemical behavior, metabolic fate, and inherent toxicity. This whitepaper provides a comprehensive, causality-driven guide to the safety data, toxicity mechanisms, and laboratory protocols associated with this compound.
Physicochemical Profiling
Understanding the physical properties of ethyl 2-ethylpyridine-4-carboxylate is the first step in predicting its pharmacokinetic behavior and laboratory risks. The compound is registered under2.
Table 1: Chemical Identity and Physicochemical Properties
Property
Value / Description
Chemical Name
Ethyl 2-ethylpyridine-4-carboxylate
Common Synonyms
Ethyl 2-ethylisonicotinate
CAS Number
15862-61-0
Molecular Formula
C₁₀H₁₃NO₂
Molecular Weight
179.22 g/mol
Structural Class
Pyridine-4-carboxylate (Heterocyclic Ester)
Physical State
Liquid (Standard ambient temperature and pressure)
Hazard Identification & SDS Directives
While specific toxicological data for CAS 15862-61-0 is highly specialized, its hazard profile is strongly homologous to its unalkylated parent analog,3. The structural addition of the 2-ethyl group increases lipophilicity, marginally enhancing dermal penetration rates.
Table 2: GHS Hazard Classifications
Hazard Class
Category
Hazard Statement
Mitigation Strategy
Skin Irritation
Category 2
H315: Causes skin irritation
Wear nitrile gloves (min. 0.11 mm thickness).
Eye Irritation
Category 2A
H319: Causes serious eye irritation
Use tightly fitting safety goggles (EN 166/NIOSH).
STOT - Single Exposure
Category 3
H335: May cause respiratory irritation
Handle exclusively in a Class II biological safety cabinet or chemical fume hood.
Flammable Liquids
Category 4
H227: Combustible liquid
Eliminate ignition sources; use non-sparking tools.
Mechanistic Causality of Hazards:
The H315 and H319 classifications arise from the compound's lipophilic ester moiety, which facilitates rapid partitioning into the lipid bilayers of the stratum corneum and corneal epithelium, causing localized defatting and protein denaturation. The H335 classification is driven by the vapor pressure of the liquid ester; inhalation of these vapors leads to direct chemical irritation of the mucosal linings in the upper respiratory tract.
Mechanistic Toxicity & Metabolic Profiling
In biological systems, the toxicity of pyridine carboxylates is generally low (acute oral LD₅₀ > 2000 mg/kg in rodent models), primarily because they are rapidly metabolized and cleared. The metabolism of ethyl 2-ethylpyridine-4-carboxylate is governed by two distinct enzymatic pathways:4.
Esterase Hydrolysis (Major Pathway): Carboxylesterases rapidly cleave the ethyl ester bond, releasing 2-ethylisonicotinic acid and ethanol. This dramatically increases the molecule's hydrophilicity, neutralizing its ability to cross cell membranes passively and facilitating rapid renal excretion.
CYP450 Oxidation (Minor Pathway): CYP450 isoenzymes (such as CYP3A4 or CYP2C19) may mediate the N-oxidation of the pyridine ring or the aliphatic hydroxylation of the 2-ethyl side chain.
Fig 1: Metabolic pathways of ethyl 2-ethylpyridine-4-carboxylate via esterases and CYP450.
Validated Experimental Protocols
In Vitro Cytotoxicity Screening (MTT Assay)
To evaluate the acute cellular toxicity of ethyl 2-ethylpyridine-4-carboxylate during drug development, a self-validating MTT assay is employed.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at a density of
1×104
cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.
Compound Administration: Prepare a serial dilution of ethyl 2-ethylpyridine-4-carboxylate in DMSO. Dose the cells ensuring the final DMSO concentration does not exceed 0.1% v/v.
Self-Validating Control: Include a 0.1% DMSO vehicle control (negative control) to establish baseline viability, and a 10% DMSO well (positive control) to confirm the assay's sensitivity to cell death.
Incubation: Incubate the treated cells for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.
Causality: The yellow tetrazolium dye is reduced by mitochondrial succinate dehydrogenase into insoluble purple formazan crystals. This enzymatic reduction only occurs in metabolically active cells, providing a direct, quantifiable metric of cell viability following exposure to the pyridine derivative.
Solubilization & Readout: Aspirate the media, dissolve the formazan in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.
Laboratory Spill Response & Decontamination
Given the H227 (Combustible liquid) and H335 (Respiratory irritation) classifications, a spill of this compound requires a specific, causality-driven response workflow.
Step-by-Step Methodology:
Source Elimination: Immediately turn off all hot plates, Bunsen burners, and electrical equipment in the vicinity.
Causality: The compound is a combustible liquid; eliminating ignition sources prevents the vapor from reaching its flash point and igniting.
Ventilation & Evacuation: Evacuate non-essential personnel and ensure the laboratory fume hood is operating at a minimum face velocity of 100 fpm.
PPE Donning: Equip a half-face respirator with organic vapor cartridges (Type A/P3), chemical splash goggles, and heavy-duty nitrile gloves.
Containment: Surround the spill with an inert absorbent such as dry sand or vermiculite.
Causality: Vermiculite is chosen over organic absorbents (like sawdust) because it is non-combustible. Using sawdust with a combustible liquid creates a highly flammable matrix, exacerbating fire risks.
Collection & Disposal: Use non-sparking tools to sweep the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container. Seal and label for incineration.
Application Note: High-Yield Synthesis of Ethyl 2-ethylpyridine-4-carboxylate via Thionyl Chloride-Mediated Esterification
Abstract Ethyl 2-ethylpyridine-4-carboxylate is a critical heterocyclic building block utilized in the synthesis of complex pharmaceutical active ingredients, particularly in the development of targeted kinase inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Ethyl 2-ethylpyridine-4-carboxylate is a critical heterocyclic building block utilized in the synthesis of complex pharmaceutical active ingredients, particularly in the development of targeted kinase inhibitors [1]. This application note details a field-proven, highly efficient protocol for synthesizing this ester from 2-ethylisonicotinic acid. By employing an in situ thionyl chloride (SOCl₂) activation strategy in absolute ethanol, the protocol circumvents the poor nucleophilic susceptibility of protonated pyridinecarboxylic acids, ensuring rapid conversion rates, self-validating reaction monitoring, and streamlined downstream purification.
Mechanistic Causality & Reaction Design
In a standard Fischer esterification, a carboxylic acid is refluxed in an alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄) [2]. However, applying this classical approach to pyridine derivatives like 2-ethylisonicotinic acid introduces a significant thermodynamic barrier. The basic pyridine nitrogen is immediately protonated by the acid catalyst, which severely withdraws electron density from the ring. This not only renders the carbonyl carbon less susceptible to nucleophilic attack by ethanol but also makes the molecule highly polar, often leading to poor solubility in the reacting alcohol and sluggish reaction kinetics.
To overcome this, our protocol utilizes thionyl chloride (SOCl₂) as both an activating agent and an in situ source of anhydrous HCl:
Activation Phase: SOCl₂ reacts with 2-ethylisonicotinic acid to form a highly electrophilic 2-ethylisonicotinoyl chloride hydrochloride intermediate.
Esterification Phase: The transient acyl chloride is vastly more reactive than the parent carboxylic acid, undergoing rapid nucleophilic acyl substitution with ethanol to form the desired ethyl ester hydrochloride.
Self-Validating System: The reaction generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The visual cessation of gas evolution, coupled with the clarification of the initial heterogeneous suspension into a homogeneous solution, serves as an intrinsic, self-validating indicator that the activation and esterification phases are proceeding successfully.
Quantitative Data & Reagent Specifications
The following tables summarize the physicochemical properties of the reaction components and compare the expected outcomes of the SOCl₂-mediated method against standard acid catalysis.
Table 1: Physicochemical Properties of Reaction Components
Compound
Role
CAS Number
Molecular Weight
Formula
2-Ethylisonicotinic acid
Starting Material
3376-96-3 [4]
151.16 g/mol
C₈H₉NO₂
Ethanol (Absolute)
Reactant / Solvent
64-17-5
46.07 g/mol
C₂H₆O
Thionyl Chloride
Activating Agent
7719-09-7
118.97 g/mol
SOCl₂
Ethyl 2-ethylpyridine-4-carboxylate
Target Product
15862-61-0 [3]
179.22 g/mol
C₁₀H₁₃NO₂
Table 2: Methodological Comparison for Isonicotinic Acid Esterification
Parameter
Standard Fischer (H₂SO₄) [2]
SOCl₂-Mediated Activation (Current Protocol)
Reaction Time
8 – 12 hours
3 – 4 hours
Typical Yield
50 – 65%
85 – 95%
Reactive Intermediate
Protonated Carboxylic Acid
Acyl Chloride Hydrochloride
Workup Complexity
High (Aqueous emulsions common)
Low (Clean phase separation)
Experimental Protocol
Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases. This entire procedure must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Step 1: System Preparation
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with an inert gas (Argon or N₂) to ensure an anhydrous environment.
Step 2: Suspension of Starting Material
Charge the flask with 2-ethylisonicotinic acid (10.0 g, 66.1 mmol) and absolute ethanol (100 mL).
Observation: The mixture will appear as a cloudy, heterogeneous suspension.
Step 3: Controlled Activation
Cool the flask to 0 °C using an ice-water bath. Slowly add thionyl chloride (9.6 mL, 132.2 mmol, 2.0 equiv.) dropwise over 30 minutes via an addition funnel.
Causality Note: The dropwise addition at 0 °C controls the highly exothermic nature of the acyl chloride formation and prevents the rapid, violent outgassing of SO₂ and HCl, which could otherwise lead to solvent bumping and loss of yield.
Step 4: Reflux & Esterification
Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 80 °C) for 3 to 4 hours.
Self-Validation: As the reaction progresses, the initial suspension will clarify into a transparent, homogeneous solution. This physical change confirms the conversion of the insoluble carboxylic acid into the soluble ester hydrochloride salt.
Step 5: Concentration
Once Thin-Layer Chromatography (TLC) or LC-MS confirms the complete consumption of the starting material, cool the mixture to room temperature. Concentrate the solution to dryness under reduced pressure to remove excess ethanol and residual volatile SOCl₂ by-products.
Step 6: Neutralization
Take up the crude solid residue in dichloromethane (CH₂Cl₂, 150 mL). Cool the flask to 0 °C and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions until the aqueous phase reaches a stable pH of 8.
Causality Note: Neutralization is critical. It converts the protonated ethyl 2-ethylpyridine-4-carboxylate hydrochloride salt into its free base form, effectively partitioning the target product entirely into the organic phase while leaving inorganic salts in the aqueous layer.
Step 7: Extraction & Purification
Transfer the mixture to a separatory funnel and separate the layers. Wash the organic phase with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting product is typically isolated as a pale yellow oil of high purity (>95%). If ultra-high purity is required for downstream coupling, it can be further purified via vacuum distillation.
Process Workflow
Workflow for the thionyl chloride-mediated esterification of 2-ethylisonicotinic acid.
References
Title: Novel cyclic urea derivatives, preparation thereof and pharmaceutical use thereof as kinase inhibitors (US20040248884A1)
Application
Application Notes & Protocols: Ethyl 2-Ethylpyridine-4-Carboxylate as a Novel Ligand for Transition Metal Catalysis
Introduction: The strategic design of ligands is a cornerstone of modern transition metal catalysis, enabling control over the reactivity, selectivity, and efficiency of chemical transformations. Pyridine-based ligands a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The strategic design of ligands is a cornerstone of modern transition metal catalysis, enabling control over the reactivity, selectivity, and efficiency of chemical transformations. Pyridine-based ligands are particularly prominent due to their robust coordination chemistry, tunable electronic and steric properties, and their ability to stabilize a wide range of metal centers and oxidation states.[1][2] This guide introduces Ethyl 2-Ethylpyridine-4-Carboxylate (E2E-Py4C) , a ligand featuring a unique combination of a sterically accessible nitrogen donor, an electron-withdrawing carboxylate group at the 4-position, and an ethyl substituent at the 2-position. This combination suggests potential for fine-tuning catalyst performance by balancing steric hindrance near the metal center with electronic modulation of the pyridine ring.
Due to the novelty of E2E-Py4C in catalysis, this document provides a comprehensive, foundational guide for researchers. We will proceed from first principles, beginning with the synthesis and characterization of the ligand itself, followed by the preparation of a representative palladium(II) pre-catalyst, and culminating in detailed protocols for its application in high-impact catalytic reactions such as Suzuki-Miyaura cross-coupling and C-H activation. The methodologies presented herein are built upon established principles of coordination chemistry and catalysis, providing a robust starting point for innovation in synthetic chemistry and drug development.[1][3][4]
Part 1: Ligand Synthesis & Characterization
The successful application of any ligand begins with its pure and unambiguous synthesis. The following protocol details the preparation of Ethyl 2-Ethylpyridine-4-Carboxylate from its corresponding carboxylic acid, a commercially available starting material.
Protocol 1: Synthesis of Ethyl 2-Ethylpyridine-4-Carboxylate (E2E-Py4C)
This procedure employs a classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] The use of a Dean-Stark apparatus is recommended to drive the reaction equilibrium toward the product by removing water as it is formed.[6]
Workflow Diagram: Ligand Synthesis
Caption: Workflow for the synthesis of Ethyl 2-Ethylpyridine-4-Carboxylate.
Materials & Equipment:
2-Ethylpyridine-4-carboxylic acid (1.0 eq)
Anhydrous Ethanol (20 eq, serves as reagent and solvent)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer/hotplate
Standard glassware for workup and purification
Silica gel for column chromatography
Step-by-Step Procedure:
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen or argon atmosphere.
Reagent Addition: To the flask, add 2-ethylpyridine-4-carboxylic acid (1.0 eq), a large excess of anhydrous ethanol (e.g., 20 eq), and toluene (approx. 40% of the ethanol volume).
Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid (0.05 eq).
Reaction: Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 8-12 hours or until no more water is collected. Monitor reaction progress via Thin Layer Chromatography (TLC).
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point) to yield the pure ethyl ester.
Expected Characterization Data
Technique
**Expected Observations for Ethyl 2-Ethylpyridine-4-Carboxylate (C₁₀H₁₃NO₂) **
¹H NMR
Signals corresponding to the ethyl group of the ester (~4.4 ppm, quartet; ~1.4 ppm, triplet), the ethyl group on the pyridine ring (~2.9 ppm, quartet; ~1.3 ppm, triplet), and distinct aromatic protons on the pyridine ring.
¹³C NMR
Resonances for the ester carbonyl (~165 ppm), aromatic carbons, and aliphatic carbons of the two ethyl groups.
FT-IR (cm⁻¹)
Strong C=O stretch for the ester (~1720-1740 cm⁻¹), C=N and C=C stretches for the pyridine ring (~1550-1600 cm⁻¹), and C-H stretches for alkyl groups (~2850-3000 cm⁻¹).
Mass Spec (MS)
A molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight (179.22 g/mol ).
Part 2: Synthesis of a Palladium(II) Pre-catalyst
To be employed in catalysis, the ligand must first be coordinated to a metal center. We present a general and reliable method for synthesizing a well-defined, air-stable trans-dichlorobis(ligand)palladium(II) complex.[7][8] Such complexes are excellent pre-catalysts, readily reduced in situ to the active Pd(0) species in many cross-coupling reactions.[3]
Protocol 2: Synthesis of trans-[PdCl₂(E2E-Py4C)₂]
Causality: The reaction relies on the displacement of weakly bound ligands (like acetonitrile) from a palladium(II) salt by the stronger N-donor pyridine ligand. The stoichiometry (2:1 ligand to metal) and the square planar preference of Pd(II) typically favor the formation of the trans isomer for steric reasons.[8]
Workflow Diagram: Palladium Complex Synthesis
Caption: Workflow for the synthesis of the palladium(II)-E2E-Py4C complex.
Materials & Equipment:
Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] or Palladium(II) chloride (PdCl₂) (1.0 eq)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Anhydrous Pentane or Hexane (for precipitation)
Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen)
Cannula or syringe for solvent/reagent transfer
Filtration apparatus (e.g., Büchner funnel or Schlenk filter)
Step-by-Step Procedure:
Inert Atmosphere: All operations should be performed under an inert atmosphere using standard Schlenk line techniques.[9][10][11]
Palladium Salt: Add the palladium salt (e.g., PdCl₂(MeCN)₂) to a Schlenk flask and dissolve or suspend it in anhydrous DCM.
Ligand Addition: In a separate flask, dissolve the E2E-Py4C ligand (2.1 eq) in a minimum amount of anhydrous DCM. Transfer this solution dropwise to the stirring palladium salt suspension at room temperature.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A color change and/or the formation of a precipitate is typically observed.
Isolation: Concentrate the reaction mixture under reduced pressure. Add an anti-solvent like anhydrous pentane or hexane to precipitate the product fully.
Filtration and Drying: Collect the solid product by filtration, wash it with a small amount of cold pentane, and dry it under vacuum. The product is typically a yellow or pale-orange solid.
Expected Characterization Data
Technique
Expected Observations for trans-[PdCl₂(C₁₀H₁₃NO₂)₂]
¹H NMR
Downfield shift of the pyridine proton signals compared to the free ligand, indicating coordination to the Lewis acidic palladium center.[1]
FT-IR (cm⁻¹)
The C=O stretching frequency may shift slightly upon coordination. New bands in the far-IR region (~300-400 cm⁻¹) corresponding to Pd-Cl and Pd-N vibrations.[12]
Elemental Analysis
The calculated percentages of C, H, and N should match the experimental values for the formula C₂₀H₂₆Cl₂N₂O₄Pd, confirming purity.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry for C-C bond formation.[13][14] Palladium complexes with pyridine ligands are effective pre-catalysts for this transformation.[1][3] The electronic properties of the E2E-Py4C ligand, specifically the electron-withdrawing ester group, are expected to influence the reactivity of the palladium center, potentially impacting the rates of oxidative addition or reductive elimination.[1]
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[14][15]
Schlenk tube or reaction vial, magnetic stirrer/hotplate, condenser
Inert atmosphere supply (Argon or Nitrogen)
Step-by-Step Procedure:
Reagent Loading: To a Schlenk tube, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and the palladium pre-catalyst (e.g., 1 mol%).
Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe.
Reaction: Place the sealed tube in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously for 4-16 hours.
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Data Table: Representative Substrate Scope
The following table outlines expected outcomes for the Suzuki-Miyaura coupling, based on literature for similar pyridine-ligated palladium catalysts.[16][17] Optimization may be required for each substrate combination.
Aryl Halide
Boronic Acid
Expected Product
Anticipated Yield Range
4-Bromoanisole
Phenylboronic acid
4-Methoxybiphenyl
High (>90%)
1-Bromo-4-(trifluoromethyl)benzene
4-Methylphenylboronic acid
4-Methyl-4'-(trifluoromethyl)biphenyl
High (>85%)
2-Bromopyridine
Phenylboronic acid
2-Phenylpyridine
Moderate-High (70-90%)*
4-Bromobenzonitrile
3-Thienylboronic acid
4-(Thiophen-3-yl)benzonitrile
Moderate-High (75-95%)
*Coupling with heteroaryl halides can sometimes be challenging due to catalyst inhibition, but pyridine-based ligands often perform well.[13]
Part 4: Advanced Application in C-H Activation
The direct functionalization of C-H bonds is a powerful strategy in modern synthesis. Pyridine moieties can act as directing groups, facilitating the activation of otherwise inert C-H bonds at specific positions.[18][19] The E2E-Py4C ligand, when part of a catalytic system, could participate in or influence such transformations. Here, we propose a protocol for a directed C-H olefination, a reaction where a C-H bond is coupled with an alkene.
Protocol 4: Proposed Palladium-Catalyzed C-H Olefination of 2-Phenylpyridine
Rationale: In this model reaction, 2-phenylpyridine serves as the substrate where the pyridine nitrogen directs the palladium catalyst to activate the ortho C-H bond of the phenyl ring. The E2E-Py4C ligand on the catalyst would modulate its activity. An oxidant is required to regenerate the active Pd(II) catalyst.
Workflow Diagram: C-H Activation
Caption: Proposed workflow for a directed C-H olefination reaction.
Anhydrous, degassed solvent (e.g., Toluene or 1,2-Dichloroethane)
Screw-cap reaction tube, magnetic stirrer/hotplate
Step-by-Step Procedure:
Reagent Loading: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (5 mol%), E2E-Py4C ligand (10 mol%), Ag₂CO₃ (1.0 eq), and 2-phenylpyridine (1.0 eq) to a screw-cap reaction tube.
Solvent and Substrate Addition: Add the anhydrous solvent followed by the alkene (1.5 eq).
Reaction: Tightly seal the tube and place it in a preheated heating block at 110-130 °C. Stir for 24 hours.
Workup: Cool the reaction to room temperature. Dilute the mixture with DCM and filter through a pad of Celite to remove insoluble silver salts.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the olefinated product.
Safety & Handling
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Organometallics & Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
Reagents: Many reagents used in cross-coupling, such as boronic acids and bases, can be corrosive or irritating. Consult the Safety Data Sheet (SDS) for each chemical before use.[20]
Inert Atmosphere Techniques: Handling of air-sensitive reagents requires proper training in Schlenk line or glovebox techniques to prevent fires and ensure reaction success.[11][21]
Pressure: Reactions in sealed tubes can build up pressure. Ensure the reaction vessel is appropriate for the temperature and scale, and use a blast shield.
References
Gawin, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]
Lee, J., et al. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. Available at: [Link]
Al-Jeboori, M. J., et al. (2008). Synthesis and Characterization of Palladium (II) Complexes With Some Pyridine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences, 5(1). Available at: [Link]
Gawin, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]
Mrozek-Nieć, M., et al. (2004). Synthesis, structural, physico-chemical and biological properties of new palladium(II) complexes with 2,6-dimethyl-4-nitropyridine. Journal of Inorganic Biochemistry. Available at: [Link]
Bartlett, M. J., et al. (2012). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. Journal of the American Chemical Society. Available at: [Link]
Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. U.S. Patent and Trademark Office.
Shapiro, S. L., & Freedman, L. (1960). U.S. Patent No. 2,948,734. U.S. Patent and Trademark Office.
Borah, B. J., et al. (2022). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions. Available at: [Link]
Soro, B., et al. (2012). Dipalladium(II) Complexes with Multi-pyridine Ligand: Synthesis and Catalytic Activity. ResearchGate. Available at: [Link]
Nguyen, V. T., et al. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes. ChemRxiv. Available at: [Link]
Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]
Singh, M. & Singh, R. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. IntechOpen. Available at: [Link]
Howlader, P., et al. (2021). The Impact of Ligand Carboxylates on Electrocatalyzed Water Oxidation. ACS Catalysis. Available at: [Link]
Reddy, V. P. (2015). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]
Yadav, J. & Singh, A. K. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
El-Gamel, N. E. A. (2018). Synthesis and Structural Characterization of Pyridine-based Mn(III), Fe(III), and Co(III) Complexes as SOD Mimics and BSA Binding Studies. ResearchGate. Available at: [Link]
Kirillov, A. M., et al. (2018). New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. Molecules. Available at: [Link]
Jensen, K. J., & Pedersen, P. T. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Synthetic Communications. Available at: [Link]
Cernak, T., et al. (2016). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Available at: [Link]
Kumar, S., et al. (2021). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. Available at: [Link]
van der Meer, M., et al. (2018). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Dalton Transactions. Available at: [Link]
Elemike, E. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]
Saha, N. C. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. Available at: [Link]
Shear, T. L., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Available at: [Link]
Shear, T. L., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education. Available at: [Link]
Chen, L., et al. (2021). IR spectra of ligand and corresponding metal complexes. ResearchGate. Available at: [Link]
Martins, C. I., et al. (2013). Pyridine Carboxylate Complexes of Mo(II) as Active Catalysts in Homogeneous and Heterogeneous Olefin Epoxidation. ResearchGate. Available at: [Link]
Shear, T. L., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. Available at: [Link]
Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of Washington. Available at: [Link]
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Nolan, S. P., & Organ, M. G. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis. Available at: [Link]
Stiles, T., et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules. Available at: [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. Available at: [Link]
El-Kashef, H., et al. (2014). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. Available at: [Link]
Ali, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. Available at: [Link]
Pinna, G. A., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett. Available at: [Link]
Sadowski, P., & Albrecht, Ł. (2019). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules. Available at: [Link]
Application Note: Saponification of Ethyl 2-Ethylpyridine-4-Carboxylate to 2-Ethylisonicotinic Acid
Introduction & Strategic Context 2-Ethylisonicotinic acid is a critical intermediate and a well-documented metabolite in the pharmacological profiling of antitubercular prodrugs such as Ethionamide[1]. Furthermore, pyrid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Context
2-Ethylisonicotinic acid is a critical intermediate and a well-documented metabolite in the pharmacological profiling of antitubercular prodrugs such as Ethionamide[1]. Furthermore, pyridine-4-carboxylic acid derivatives serve as essential building blocks in the synthesis of novel cyclic urea kinase inhibitors[2]. The hydrolysis of its ester precursor, ethyl 2-ethylpyridine-4-carboxylate, under basic conditions (saponification) is the most robust and scalable method for generating the free carboxylic acid.
This application note provides a self-validating, highly controlled protocol for this transformation, emphasizing the physicochemical causality behind reagent selection and workup conditions.
Mechanistic Causality: The Advantage of Basic Hydrolysis
Ester hydrolysis can be performed under acidic or basic conditions. However, acid-catalyzed hydrolysis is a reversible equilibrium process. Base-promoted ester cleavage is strategically preferred because it is driven to absolute completion by the irreversible deprotonation of the resulting carboxylic acid[3].
The reaction proceeds via a classic nucleophilic acyl substitution pathway:
Addition: The hydroxide ion acts as a nucleophile, attacking the electron-deficient carbonyl carbon to form a negatively charged tetrahedral intermediate[4]. Expert Insight: The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the C4-carbonyl carbon, making this substrate highly responsive to mild saponification conditions.
Elimination: The collapse of the tetrahedral intermediate expels the ethoxide leaving group[3].
Irreversible Deprotonation: The strongly basic ethoxide ion immediately abstracts a proton from the newly formed carboxylic acid, yielding a highly stable, water-soluble carboxylate salt and ethanol[4].
Quantitative Reaction Parameters
To ensure reproducibility, all stoichiometric and physicochemical parameters must be strictly controlled.
Table 1: Stoichiometric and Physicochemical Parameters for Saponification
Parameter
Value / Reagent
Rationale
Substrate
Ethyl 2-ethylpyridine-4-carboxylate (1.0 eq)
Starting lipophilic ester (MW: 179.22 g/mol ).
Base
LiOH·H₂O or NaOH (2.0 - 2.5 eq)
Excess ensures complete conversion and compensates for trace atmospheric CO₂ neutralization.
Solvent System
THF / MeOH / H₂O (3:1:1 v/v/v)
Co-solvents homogenize the lipophilic ester and the aqueous hydroxide phase.
Temperature
25 °C to 45 °C
Mild heating accelerates the reaction without risking thermal degradation of the pyridine core.
Target Workup pH
pH 3.5 - 4.0
Precisely targets the isoelectric point to precipitate the zwitterionic product.
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.79 g) of ethyl 2-ethylpyridine-4-carboxylate in 15 mL of Tetrahydrofuran (THF) and 5 mL of Methanol (MeOH).
Base Addition: Dissolve 25.0 mmol (1.05 g) of Lithium Hydroxide monohydrate (LiOH·H₂O) in 5 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 0 °C to manage any mild initial exotherm.
Propagation & Self-Validation: Remove the ice bath and allow the reaction to stir at room temperature (or heat gently to 45 °C if sterically hindered). Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of Hexanes/EtOAc (1:1). The reaction is complete when the UV-active starting material spot (higher Rf) completely disappears, replaced by baseline material (the highly polar lithium carboxylate salt).
Phase 2: Workup and Isolation (The Isoelectric Pivot)
Volatile Removal: Once complete (typically 2-4 hours), concentrate the mixture under reduced pressure to remove the THF and MeOH. Caution: Do not heat the rotary evaporator water bath above 40 °C to prevent thermal degradation.
Aqueous Extraction: Dilute the remaining aqueous residue with 10 mL of deionized water and wash with Ethyl Acetate (2 × 15 mL). This step extracts any unreacted ester and non-polar organic impurities. Discard the organic layer.
Controlled Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise while continuously monitoring the solution with a calibrated pH meter. Stop the addition when the pH reaches exactly 3.5 - 4.0.
Causality: 2-Ethylisonicotinic acid contains a basic pyridine nitrogen (pKa ~5.5) and an acidic carboxyl group (pKa ~2.0). At pH < 2, it forms a highly soluble hydrochloride salt. At pH > 5, it remains a soluble lithium salt. Precipitation only occurs at the isoelectric point where the molecule exists as a neutral zwitterion.
Filtration: Stir the resulting thick white suspension for 30 minutes at 0 °C to maximize crystallization. Filter the solid under vacuum, wash the filter cake with ice-cold water (2 × 5 mL), and dry in a vacuum oven at 45 °C overnight to yield pure 2-ethylisonicotinic acid.
Visualizations of Workflows and Logic
Workflow for the saponification and isoelectric isolation of 2-ethylisonicotinic acid.
pH-dependent speciation of 2-ethylisonicotinic acid dictating workup solubility.
References
US20040248884A1 - Novel cyclic urea derivatives, preparation thereof and pharmaceutical use thereof as kinase inhibitors
Source: Google Patents
URL
Application Note: Ethyl 2-Ethylpyridine-4-Carboxylate as a Core Scaffold in Pharmaceutical Synthesis
Introduction & Mechanistic Rationale Ethyl 2-ethylpyridine-4-carboxylate (CAS: 15862-61-0), also known as ethyl 2-ethylisonicotinate, is a highly versatile heterocyclic building block in medicinal chemistry. Its primary...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Ethyl 2-ethylpyridine-4-carboxylate (CAS: 15862-61-0), also known as ethyl 2-ethylisonicotinate, is a highly versatile heterocyclic building block in medicinal chemistry. Its primary industrial application lies in the synthesis of Ethionamide , a critical second-line antitubercular agent deployed against multidrug-resistant Mycobacterium tuberculosis (MDR-TB)[1].
The structural anatomy of this starting material is purposefully selected for downstream efficacy:
The Ethyl Ester Moiety : Serves as an excellent, stable leaving group for nucleophilic acyl substitution (amidation), offering superior handling stability compared to acyl chlorides while remaining reactive enough for quantitative conversion.
The 2-Ethyl Substitution : Dictates the lipophilicity of the final API, a critical parameter for penetrating the exceptionally thick, lipid-rich mycobacterial cell wall[2].
Beyond antitubercular agents, this scaffold is increasingly utilized in modern drug discovery, particularly in the synthesis of complex cyclic urea derivatives that function as protein kinase inhibitors for oncology indications[3].
Synthesis Workflow & Biological Activation
The chemical transformation of ethyl 2-ethylpyridine-4-carboxylate into Ethionamide requires a precise three-step sequence: amidation to a primary amide, dehydration to a nitrile, and thioamidation to the final active pharmaceutical ingredient (API)[4].
Once administered, Ethionamide functions as a prodrug. It is activated intracellularly by the mycobacterial monooxygenase EthA, undergoing S-oxygenation to form a reactive intermediate that subsequently binds with NAD⁺[5]. This ethionamide-NAD adduct competitively inhibits InhA (an enoyl-acyl carrier protein reductase), arresting mycolic acid biosynthesis and inducing bacterial cell death[1].
Ethionamide synthesis from ethyl 2-ethylpyridine-4-carboxylate and its bioactivation pathway.
Quantitative Reaction Parameters & Yields
Reaction Step
Starting Material
Reagents & Conditions
Target Product
Typical Yield (%)
Key Analytical Marker
1. Amidation
Ethyl 2-ethylpyridine-4-carboxylate
NH₃(g), Anhydrous EtOH, 0°C to RT, 12h
2-Ethylisonicotinamide
85 - 90%
Loss of ester C=O (~1720 cm⁻¹)
2. Dehydration
2-Ethylisonicotinamide
POCl₃, Reflux (105°C), 3-4h
2-Ethyl-4-cyanopyridine
75 - 82%
Appearance of C≡N (~2230 cm⁻¹)
3. Thioamidation
2-Ethyl-4-cyanopyridine
H₂S(g), TEA, Pyridine, 40°C, 6h
Ethionamide (API)
80 - 85%
Appearance of C=S (~1400 cm⁻¹)
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Ethylisonicotinamide (Amidation)
Objective : Convert the ethyl ester to a primary amide.
Causality & Rationale : Anhydrous ethanol is chosen as the solvent to prevent transesterification side-reactions that commonly occur if methanol is used. Gaseous ammonia is introduced at 0°C to maximize gas solubility and shift the thermodynamic equilibrium toward the amide, minimizing competitive hydrolysis to the corresponding carboxylic acid.
Methodology :
Dissolve 50 g of ethyl 2-ethylpyridine-4-carboxylate in 250 mL of anhydrous ethanol in a 500 mL round-bottom flask.
Chill the solution to 0°C using an ice-water bath.
Bubble dry NH₃ gas through the solution at a steady rate for 2 hours.
Seal the flask and allow the mixture to stir at room temperature for 12 hours.
Concentrate the mixture under reduced pressure to yield a crude solid, which is then recrystallized from ethyl acetate/heptane.
Self-Validation System : Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is complete when the high-Rf ester spot (~0.8) completely disappears, replaced by a highly polar amide spot (~0.4). FTIR analysis must confirm the complete loss of the ester carbonyl stretch at 1720 cm⁻¹ and the appearance of a strong amide carbonyl stretch at 1650 cm⁻¹.
Protocol 2: Synthesis of 2-Ethyl-4-cyanopyridine (Dehydration)
Objective : Dehydrate the primary amide to a nitrile[4].
Causality & Rationale : Phosphorus oxychloride (POCl₃) acts as an aggressive electrophile that attacks the amide oxygen, converting it into a dichlorophosphate leaving group. The reflux temperature provides the activation energy for the subsequent elimination, forming the triple bond of the nitrile.
Methodology :
Suspend 30 g of 2-ethylisonicotinamide in 90 mL of POCl₃.
Heat the mixture to reflux (approx. 105°C) under an inert argon atmosphere for 3 to 4 hours.
Cool the mixture to room temperature and carefully pour it dropwise over 500 g of crushed ice with vigorous stirring to quench unreacted POCl₃.
Neutralize the aqueous layer with saturated Na₂CO₃ to pH 7-8.
Extract the aqueous phase with dichloromethane (3 x 200 mL), dry over MgSO₄, and concentrate to yield the nitrile.
Self-Validation System : Quench a 100 µL in-process aliquot in ice water, extract with ethyl acetate, and run TLC against the amide standard. The nitrile will elute significantly faster due to the loss of hydrogen-bonding capability. GC-MS must show a mass shift from
M
(amide) to
M−18
(nitrile).
Protocol 3: Synthesis of Ethionamide (Thioamidation)
Objective : Convert the nitrile to a thioamide API.
Causality & Rationale : H₂S is a weak acid and a poor nucleophile. Triethylamine (TEA) is strictly required to deprotonate H₂S, generating the highly nucleophilic bisulfide ion (HS⁻), which readily attacks the electrophilic carbon of the nitrile.
Methodology :
Dissolve 20 g of 2-ethyl-4-cyanopyridine in a mixture of 100 mL pyridine and 20 mL triethylamine.
Heat the solution to 40°C.
Bubble H₂S gas through the solution for 6 hours (ensure this is done in a highly ventilated fume hood with appropriate scrubbing systems).
Pour the reaction mixture into 400 mL of ice-cold water.
Collect the precipitated yellow solid via vacuum filtration, wash with cold water, and recrystallize from ethanol.
Self-Validation System : The reaction mixture will transition from a clear solution to a thick yellow suspension as the thioamide precipitates. The isolated yellow crystals must exhibit a sharp melting point of 162–164°C. UV-Vis spectroscopy should display an absorbance maximum at 290 nm, characteristic of the thioamide chromophore.
Advanced Applications in Drug Discovery
Beyond its role in synthesizing traditional Ethionamide, ethyl 2-ethylpyridine-4-carboxylate is heavily utilized in the synthesis of novel Ethionamide "boosters" and analogues[2]. These boosters are designed to inhibit EthR, a transcriptional repressor of the ethA gene. By inhibiting EthR, the expression of the EthA monooxygenase is massively upregulated, profoundly increasing the bioactivation of Ethionamide and overcoming existing resistance mechanisms. Furthermore, the ester's structural geometry has been successfully employed as a foundational building block for synthesizing complex cyclic urea derivatives, which act as potent protein kinase inhibitors in oncology[3].
Application Note: Advanced Cross-Coupling and Late-Stage Functionalization of Ethyl 2-Ethylpyridine-4-Carboxylate
Executive Summary Ethyl 2-ethylpyridine-4-carboxylate (CAS: 15862-61-0) is a privileged pharmacophore building block frequently utilized in the development of kinase inhibitors and advanced therapeutics[1]. Due to its un...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-ethylpyridine-4-carboxylate (CAS: 15862-61-0) is a privileged pharmacophore building block frequently utilized in the development of kinase inhibitors and advanced therapeutics[1]. Due to its unique stereoelectronic topology, functionalizing this azaarene requires highly specific reaction conditions to avoid ester hydrolysis or undesired side reactions. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the late-stage functionalization of this substrate. We focus on two state-of-the-art methodologies: Aerobic Cross-Dehydrogenative Coupling (CDC) [2] and Electron Donor-Acceptor (EDA) Complex-Mediated Minisci Alkylation [3].
Substrate Profiling & Mechanistic Rationale
Understanding the stereoelectronic environment of ethyl 2-ethylpyridine-4-carboxylate is critical for predicting regioselectivity and choosing the correct catalytic system:
Electronic Activation: The C4-ethyl ester acts as a strong electron-withdrawing group (EWG), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine core. This renders the ring highly receptive to nucleophilic carbon-centered radicals[4].
Steric Shielding & Regioselectivity: The C2-ethyl substituent provides localized steric hindrance, effectively blocking the adjacent C3 position from bulky radical attack. Consequently, radical addition is directed almost exclusively to the C6 position, which remains sterically accessible and electronically activated by the adjacent nitrogen atom.
Causality in Catalyst Selection: Traditional Minisci reactions require harsh stoichiometric oxidants and high temperatures, which often hydrolyze the C4 ester. By transitioning to photochemical Cl• generation[2] or EDA complexation[3], we enable mild, room-temperature single-electron transfer (SET) pathways that preserve the delicate ester functionality.
Reaction Workflows and Pathway Divergence
Fig 1: Divergent late-stage cross-coupling pathways for ethyl 2-ethylpyridine-4-carboxylate.
Application: Direct C(sp2)–C(sp3) cross-coupling of the C6 position with unactivated alkanes via Hydrogen Atom Transfer (HAT)[2].
Self-Validating System: This protocol relies on the in situ generation of chlorine radicals (Cl•). A successful reaction is indicated by a distinct colorimetric shift in the photocatalyst mixture (from pale yellow to vibrant orange) upon irradiation, confirming active Cl• generation.
Materials:
Ethyl 2-ethylpyridine-4-carboxylate (1.0 mmol)
Tetrabutylammonium chloride (TBACl, 20 mol%)
Alkane partner (e.g., cyclohexane or toluene, 15-30 equiv)[2]
Photocatalyst (e.g., CeCl₃, 10 mol%)
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add ethyl 2-ethylpyridine-4-carboxylate, TBACl, and the photocatalyst.
Solvent/Reactant Addition: Add the alkane partner. If the alkane is solid, dissolve the mixture in a minimal amount of anhydrous acetonitrile.
Aerobic Atmosphere: Purge the vessel with a gentle stream of dry air for 2 minutes, then seal. The presence of O₂ is strictly required for the catalytic turnover of the radical intermediate[2].
Irradiation: Stir the mixture under irradiation using a 300 W Xenon lamp or 450 nm LED array at ambient temperature (maintained via a cooling fan) for 18–24 hours.
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.4) should convert to a lower-polarity, highly fluorescent spot (R_f ~0.6 under 254 nm UV). If the solution remains pale yellow after 2 hours, verify the light intensity and TBACl solubility.
Workup: Quench with water, extract with EtOAc (3 x 15 mL), dry over MgSO₄, and purify via flash column chromatography.
Application: Mild, oxidant-free alkylation utilizing the N-oxide derivative of the substrate to form a photoactive Electron Donor-Acceptor complex[3],[4].
Self-Validating System: The formation of the EDA complex is visually self-validating. Upon the addition of the donor arene to the N-acyloxypyridinium salt, an immediate bathochromic shift occurs, turning the solution deep red/purple. As the reaction progresses and the complex is consumed, the color fades back to pale yellow.
Materials:
Ethyl 2-ethylpyridine-4-carboxylate N-oxide (1.0 mmol, pre-synthesized via mCPBA oxidation)[5]
2-Methoxynaphthalene (Donor, 20 mol%)
Trifluoroacetic anhydride (TFAA, 1.5 equiv)
Alkyl radical precursor (e.g., Katritzky salt or alkyl boronic acid, 1.5 equiv)
Anhydrous Acetonitrile (5.0 mL)
Step-by-Step Procedure:
Activation: Dissolve the N-oxide in anhydrous CH₃CN under an argon atmosphere. Cool to 0 °C and dropwise add TFAA. Stir for 15 minutes to generate the highly electrophilic N-acyloxypyridinium acceptor.
Complexation: Add 2-methoxynaphthalene and the alkyl radical precursor to the vessel.
Validation Checkpoint: Observe the solution. A successful EDA complex formation is confirmed by an instantaneous color change to deep red[4]. If the solution remains colorless, the N-oxide activation with TFAA has failed; check reagent anhydrousness.
Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 12 hours.
Completion: The reaction is complete when the deep red color dissipates entirely. Concentrate under reduced pressure and purify via silica gel chromatography.
Mechanistic Pathway of EDA Complexation
Fig 2: Mechanism of EDA complex-mediated radical generation and cross-coupling.
Quantitative Data & Optimization Matrix
The following table summarizes the optimization parameters for the functionalization of ethyl 2-ethylpyridine-4-carboxylate derivatives, demonstrating the causality between solvent polarity, catalyst loading, and isolated yield.
Reaction Type
Reagents / Catalyst
Solvent
Temp / Light
Yield (%)
Regioselectivity (C6:C3)
Aerobic CDC
TBACl (20%), CeCl₃ (10%), Cyclohexane
Neat / CH₃CN
RT / 300W Xe
74%
>95:5
Aerobic CDC
TBACl (20%), CeCl₃ (10%), Toluene
Neat / CH₃CN
RT / 300W Xe
68%
>95:5
EDA Minisci
2-Methoxynaphthalene (20%), TFAA
CH₃CN
RT / 450nm LED
82%
Exclusive (C6)
EDA Minisci
2-Methoxynaphthalene (20%), TFAA
DCM
RT / 450nm LED
41%
Exclusive (C6)
Mechanistic Note on Solvent Causality: Polar aprotic solvents like CH₃CN stabilize the charge-transfer state of the EDA complex much more effectively than non-polar solvents like DCM, effectively doubling the yield[4].
Catalytic hydrogenation protocols for ethyl 2-ethylpyridine-4-carboxylate
Application Note: Catalytic Hydrogenation Protocols for Ethyl 2-ethylpyridine-4-carboxylate to Piperidine Derivatives Executive Summary & Mechanistic Rationale The reduction of substituted pyridines to their correspondin...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Hydrogenation Protocols for Ethyl 2-ethylpyridine-4-carboxylate to Piperidine Derivatives
Executive Summary & Mechanistic Rationale
The reduction of substituted pyridines to their corresponding piperidines is a critical transformation in pharmaceutical development, as the piperidine scaffold is ubiquitous in a vast array of FDA-approved drugs[1]. However, the catalytic hydrogenation of ethyl 2-ethylpyridine-4-carboxylate presents dual synthetic challenges: overcoming the inherent resonance stability of the aromatic pyridine ring and preventing the resulting basic piperidine from poisoning the metal catalyst[1][2].
Causality of Experimental Design:
To achieve full conversion without reducing the sensitive ethyl ester group, the reaction environment must be carefully engineered. The use of a protic, acidic solvent—such as glacial acetic acid—is not merely a solubility choice; it is a mechanistic necessity. Protonation of the pyridine nitrogen increases the electrophilicity of the ring, facilitating hydrogen addition. More importantly, it immediately protonates the newly formed piperidine product, converting it into a piperidinium salt. This prevents the Lewis basic nitrogen from coordinating with and deactivating the active sites of the platinum or palladium catalyst[2].
Catalyst Selection and Quantitative Performance
Selecting the appropriate catalytic system dictates the pressure requirements, stereoselectivity, and scalability of the reaction. Platinum dioxide (PtO₂, Adams' catalyst) is highly effective for batch processes at room temperature[3], while Palladium on Carbon (Pd/C) is preferred for continuous flow applications due to its physical stability and lower cost[4].
Table 1: Comparative Hydrogenation Conditions for Ethyl 2-ethylpyridine-4-carboxylate
Catalyst System
Solvent / Additive
Temp (°C)
H₂ Pressure (bar)
Conversion (%)
Chemoselectivity (Ester Intact)
Operational Modality
5 mol% PtO₂
Glacial Acetic Acid
25
50 - 70
>98%
>99%
Batch; High cis-selectivity
10% Pd/C
MeOH + 1.1 eq HCl
60
20
~85%
>95%
Continuous Flow
5% Rh/C
EtOH / AcOH (1:1)
40
30
~90%
>90%
Batch; Moderate pressure
Process Workflow
Mechanistic workflow for the catalytic hydrogenation of ethyl 2-ethylpyridine-4-carboxylate.
This protocol leverages Adams' catalyst for complete reduction at room temperature, prioritizing high conversion and chemoselectivity[3].
Step-by-Step Methodology:
Reactor Preparation: Ensure a high-pressure Parr reactor (or equivalent) is clean, dry, and pressure-tested.
Substrate Loading: Dissolve 10.0 mmol (approx. 1.79 g) of ethyl 2-ethylpyridine-4-carboxylate in 15 mL of glacial acetic acid. Transfer the solution to the reactor vessel. Rationale: Acetic acid acts as both solvent and protonating agent to prevent catalyst poisoning[2][3].
Catalyst Addition: Carefully add 5 mol% (approx. 113 mg) of Platinum dioxide (PtO₂). Caution: PtO₂ can be pyrophoric in the presence of organic vapors and hydrogen; add under an inert argon or nitrogen blanket.
Purging Sequence: Seal the reactor. Purge the headspace with nitrogen gas (10 bar) three times to displace oxygen. Follow with three purges of hydrogen gas (10 bar)[1].
Reaction Execution: Pressurize the reactor to 50 bar with hydrogen gas. Initiate vigorous stirring (800-1000 rpm) at 25°C[3].
Self-Validation Checkpoint 1 (H₂ Uptake): Monitor the pressure drop. The reaction requires exactly 3 moles of H₂ per mole of substrate. The reaction is deemed complete when hydrogen consumption ceases (typically 6-8 hours)[3].
Workup & Free-Basing: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the platinum catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.
Neutralization: The product exists as a piperidinium acetate salt. To isolate the free base, carefully add saturated aqueous Na₂CO₃ to the residue until the pH reaches 9-10. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate.
For scalable process intensification, continuous flow reactors (e.g., H-Cube or FlowCAT) utilizing Pd/C offer superior throughput and safety profiles[4][5].
Step-by-Step Methodology:
Feedstock Preparation: Prepare a 0.1 M solution of ethyl 2-ethylpyridine-4-carboxylate in methanol. Add 1.1 equivalents of concentrated HCl. Rationale: In flow systems, HCl provides the necessary protonation without the high viscosity of glacial acetic acid, which can cause back-pressure issues.
System Priming: Equip the flow reactor with a 10% Pd/C catalyst cartridge. Prime the system with pure methanol at 1.0 mL/min.
Parameter Setting: Set the reactor temperature to 60°C and the hydrogen pressure to 20 bar. Wait for the system to stabilize[4].
Reaction Execution: Switch the inlet valve from the solvent reservoir to the feedstock solution. Maintain a flow rate of 1.0 mL/min.
Product Collection: Direct the output through a gas-liquid phase separator to safely vent residual hydrogen gas[5]. Collect the liquid effluent.
Self-Validation Checkpoint 2 (In-line/Offline NMR): Analyze the output using benchtop NMR. The disappearance of aromatic pyridine signals (typically ~7.5 - 8.5 ppm) and the emergence of upfield aliphatic piperidine signals (1.0 - 3.5 ppm) validates complete conversion[5].
Troubleshooting and Self-Validating Systems
To ensure trustworthiness and reproducibility, the following self-validating parameters must be integrated into the workflow:
Incomplete Conversion (Arrested H₂ Uptake): If hydrogen uptake stops before 3 equivalents are consumed, catalyst poisoning has likely occurred. Correction: Verify the pH of the reaction mixture; insufficient acid allows the free piperidine to bind the catalyst. Add additional acid and fresh catalyst.
Ester Cleavage/Reduction: If GC-MS analysis reveals the presence of 2-ethylpiperidine-4-methanol, the reaction conditions are too harsh. Correction: Reduce the temperature (if >40°C) or lower the hydrogen pressure. The ester group is generally stable under 50 bar at room temperature, but elevated temperatures combined with high pressure can induce over-reduction.
Stereochemical Validation: The 2,4-disubstituted piperidine product will form a mixture of cis and trans diastereomers. PtO₂ in acidic media typically favors the cis-isomer due to the substrate adsorbing onto the catalyst surface from the less sterically hindered face. Validate the diastereomeric ratio (d.r.) via ¹H NMR coupling constants or GC-MS.
References
Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst
Source: asianpubs.org
URL: [Link]
Title: Efficient Asymmetric Hydrogenation of Pyridines
Source: dicp.ac.cn
URL: [Link]
Title: Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate
Source: acs.org
URL: [Link]
Title: Optimizing a two-step hydrogenation reaction in a flow reactor using a Spinsolve Benchtop NMR
Source: magritek.com
URL: [Link]
Technical Support Center: Optimizing Esterification Yields for 2-Ethylpyridine-4-Carboxylic Acid
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you are likely working with functionalized pyridine scaffolds to synthesize novel therapeutics, such as kinase inhib...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you are likely working with functionalized pyridine scaffolds to synthesize novel therapeutics, such as kinase inhibitors or antitubercular agents. A frequent bottleneck in these workflows is the poor yield encountered during the esterification of1[1].
This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to help you maximize your esterification yields.
Visualizing the Reaction Pathways
To understand why certain methods fail while others succeed, we must map the chemical behavior of the substrate under different conditions.
Reaction pathways for 2-ethylpyridine-4-carboxylic acid esterification.
Q1: Why is my starting material completely insoluble in standard coupling solvents like DCM, THF, or ethyl acetate?A1: The insolubility is strictly driven by zwitterion formation. The basic pyridine nitrogen and the C4-carboxylic acid exist as a highly polar pyridinium carboxylate salt in the solid state. To dissolve the material and enable reactivity, you must disrupt this ionic lattice. This is achieved either by protonating the carboxylate with a strong acid (e.g., 2[2]), or by converting the acid to a highly reactive, non-zwitterionic intermediate such as an acyl chloride[3].
Q2: I attempted a Steglich esterification using EDCI, DMAP, and my alcohol, but my yields are consistently below 30%. What is going wrong?A2: Carbodiimide-mediated couplings are notoriously problematic for isonicotinic acid derivatives. The basic pyridine nitrogen can act as a competing nucleophile or coordinate with the active O-acylisourea intermediate. This accelerates an irreversible rearrangement into an unreactive N-acylurea byproduct. The steric bulk of the 2-ethyl group is insufficient to shield the nitrogen and prevent this pathway. We strongly advise abandoning carbodiimide couplings for this substrate in favor of acyl chloride generation.
Q3: I am running a Fischer esterification (H₂SO₄ / Alcohol / Reflux) but the reaction stalls at 50-60% conversion. How can I drive it to completion?A3: Fischer esterification is an equilibrium-driven process. The generation of water during the reaction hydrolyzes the newly formed ester back to the acid. Because pyridine-4-carboxylate esters are highly susceptible to acid-catalyzed hydrolysis, the equilibrium constant is unfavorable. To drive the reaction forward, you must actively remove water. Implement a Dean-Stark apparatus using a ternary azeotrope (e.g., Alcohol/Benzene/Water)[2] or switch to a dehydrating halogenating reagent like3[3].
Quantitative Data: Method Comparison
To aid in your experimental design, below is a comparative analysis of standard esterification methodologies applied to 2-ethylpyridine-4-carboxylic acid.
This protocol utilizes SOCl₂ to generate the highly electrophilic acyl chloride hydrochloride intermediate. It is designed as a self-validating system : the successful conversion of the zwitterion to the acyl chloride is visually confirmed when the opaque suspension transitions into a clear solution[3].
Step 1: Acyl Chloride Formation
Charge a dry, round-bottom flask with 2-ethylpyridine-4-carboxylic acid (1.0 eq) and a catalytic amount of anhydrous DMF (0.05 eq)[3].
Slowly add neat thionyl chloride (SOCl₂, 5.0 eq) at 0 °C under an inert atmosphere (N₂ or Ar).
Warm the mixture to 40 °C and stir for 2 hours.
Self-Validation Check: A lively gas evolution (SO₂ and HCl) will occur. The reaction is complete when gas evolution ceases and the mixture becomes a homogeneous, clear solution[3].
Concentrate the mixture in vacuo to remove excess SOCl₂. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of residual HCl. The resulting solid is the highly reactive 2-ethylisonicotinoyl chloride hydrochloride.
Step 2: Esterification
Suspend the crude acyl chloride in anhydrous dichloromethane (DCM) at 0 °C.
Dropwise, add the desired alcohol (1.2 eq) followed by triethylamine (TEA, 2.5 eq) to neutralize the hydrochloride salt and catalyze the esterification[3].
Stir at room temperature for 1-2 hours until complete consumption of the intermediate is observed via LC-MS.
Step 3: Workup & Troubleshooting the "Lost Product" Phenomenon
Issue: "My reaction went to completion by LC-MS, but I lost all my product during the aqueous workup."
Causality: The product contains a basic pyridine nitrogen. If the aqueous wash is too acidic (pH < 4), the ester protonates and partitions entirely into the aqueous layer.
Quench the reaction mixture carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches exactly pH 8.0–8.5 .
Extract the aqueous layer three times with ethyl acetate or DCM.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure ester.
References
Esterification of pyridine carboxylic acids
Source: US Patent 2948734A
URL
Source: NIH PubMed Central (PMC)
Design, Synthesis and SAR Evaluation of Novel Antituberculosis Agents
Source: Newcastle University
URL
Technical Support Center: Troubleshooting Common Impurities in Ethyl 2-Ethylpyridine-4-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of ethyl 2-ethylpyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of ethyl 2-ethylpyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource for troubleshooting impurities, optimizing reaction conditions, and ensuring the integrity of your synthesis.
Introduction: The Synthetic Landscape
The synthesis of substituted pyridines is a cornerstone of medicinal and materials chemistry. Among the various methods, the Hantzsch pyridine synthesis stands out as a robust and versatile approach for the construction of the pyridine ring.[1][2][3] This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor (such as ammonia or ammonium acetate), followed by an oxidation step to yield the aromatic pyridine ring.[1][4]
For the specific synthesis of ethyl 2-ethylpyridine-4-carboxylate, a modified Hantzsch-type approach is often employed. The logical disconnection of the target molecule suggests the use of starting materials that provide the necessary fragments: an ethyl group at the 2-position and an ethoxycarbonyl group at the 4-position.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for ethyl 2-ethylpyridine-4-carboxylate via a Hantzsch-type reaction?
A common and efficient method involves the reaction of ethyl 3-aminocrotonate (as the nitrogen and C2-ethyl source) with ethyl propiolate (providing the C3-C4-C5-C6 backbone including the C4-carboxylate). This is a variation of the Hantzsch synthesis where the aldehyde and a second β-ketoester are effectively replaced by the α,β-unsaturated ester and the enamine. The reaction proceeds through a series of Michael additions, cyclization, and subsequent oxidation to furnish the desired pyridine.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in pyridine synthesis are a frequent issue and can often be attributed to several factors:
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.[5]
Purity of Starting Materials: Impurities in the ethyl 3-aminocrotonate or ethyl propiolate can lead to a cascade of side reactions.[5]
Incomplete Oxidation: The intermediate dihydropyridine must be fully oxidized to the final pyridine product. Incomplete oxidation is a common cause of low yields.[1][6]
Inefficient Purification: Product loss during workup and purification steps can lead to an apparent low yield.[5]
Q3: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?
A common impurity in Hantzsch-type syntheses is the 1,4-dihydropyridine intermediate .[1][3] This species is formed prior to the final oxidation step. If the oxidation is incomplete, this intermediate will contaminate your final product. Its presence can be confirmed by 1H NMR spectroscopy, where you would expect to see signals for the N-H and C4-H protons, which are absent in the final aromatic pyridine.
Q4: How can I effectively remove unreacted starting materials after the reaction?
Ethyl 3-aminocrotonate: Being a basic compound, it can be removed by washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl).
Ethyl propiolate: This can be more challenging to remove due to its volatility and reactivity. Careful distillation or chromatography is often required. In some cases, it may react with the wash solutions, so monitoring by TLC or GC-MS is crucial.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section details common impurities encountered during the synthesis of ethyl 2-ethylpyridine-4-carboxylate, their likely sources, and recommended troubleshooting strategies.
Impurity Profile Table
Impurity Name
Structure
Probable Source
Analytical Signature (1H NMR)
Mitigation Strategy
1,4-Dihydropyridine Intermediate
Incomplete oxidation of the dihydropyridine intermediate.
Signals for N-H (broad singlet) and C4-H (singlet).
Ensure complete oxidation by using an appropriate oxidizing agent (e.g., nitric acid, iodine, or air) and monitoring the reaction by TLC or LC-MS.[1][6]
Over-oxidized Byproducts (e.g., N-oxide)
Harsh oxidation conditions.
Shift in aromatic proton signals and changes in the mass spectrum.
Use milder oxidizing agents or optimize the reaction time and temperature of the oxidation step. Pyridine N-oxides can sometimes be reduced back to the pyridine.[7]
Michael Adducts
Incomplete cyclization or side reactions of intermediates.
Complex mixture of aliphatic and olefinic signals.
Optimize reaction temperature and time to favor the cyclization step. Stepwise addition of reagents may also be beneficial.
Symmetrically Substituted Pyridines
Self-condensation of ethyl 3-aminocrotonate.
Presence of two identical substituents at C2 and C6.
This is less common in this specific reaction but can be minimized by controlling the stoichiometry and addition rate of the reactants.
Presence of water during reaction or workup, especially under acidic or basic conditions.
Absence of the ethyl ester signals and presence of a carboxylic acid proton signal.
Use anhydrous solvents and reagents. Perform workup under neutral conditions if possible.
Decarboxylated Product (2-Ethylpyridine)
High reaction temperatures, especially in the presence of acid or base.
Absence of the ethoxycarbonyl group signals.
Avoid excessive heating. The decarboxylation of pyridine carboxylic acids is a known reaction.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Ethylpyridine-4-carboxylate
This protocol is a representative procedure for the synthesis of the target molecule.
Materials:
Ethyl 3-aminocrotonate
Ethyl propiolate
Oxidizing agent (e.g., Iodine, Nitric Acid)
Solvent (e.g., Ethanol, Acetic Acid)
Sodium thiosulfate (for iodine quenching)
Sodium bicarbonate
Anhydrous sodium sulfate
Ethyl acetate
Hexane
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-aminocrotonate (1.0 eq) and a suitable solvent (e.g., ethanol).
Reagent Addition: Slowly add ethyl propiolate (1.0 - 1.2 eq) to the solution at room temperature.
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
Oxidation: Once the formation of the dihydropyridine intermediate is complete (as indicated by TLC), cool the reaction mixture. Add the oxidizing agent (e.g., a solution of iodine in ethanol) portion-wise. Continue to stir at room temperature or with gentle heating until the oxidation is complete (monitor by TLC for the disappearance of the dihydropyridine spot and the appearance of the pyridine product spot).
Workup: Cool the reaction mixture to room temperature. If iodine was used, quench the excess by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 2-ethylpyridine-4-carboxylate.
Protocol 2: Analytical Characterization
Thin Layer Chromatography (TLC): Use a mixture of ethyl acetate and hexane as the eluent. The dihydropyridine intermediate will have a different Rf value than the final pyridine product.
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities and confirming the mass of the product.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and purity assessment. Key signals for the product include those for the ethyl group, the ethoxycarbonyl group, and the pyridine ring protons.[9]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A systematic workflow for troubleshooting low yields and impurities.
Causality in Experimental Choices
The choice of each experimental parameter has a direct causal effect on the outcome of the synthesis.
Optimizing reaction time and temperature for ethyl 2-ethylpyridine-4-carboxylate hydrolysis
Welcome to the Technical Support Center. This portal provides researchers, scientists, and drug development professionals with mechanistic insights, self-validating protocols, and troubleshooting guides to optimize the r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This portal provides researchers, scientists, and drug development professionals with mechanistic insights, self-validating protocols, and troubleshooting guides to optimize the reaction time and temperature for the hydrolysis of ethyl 2-ethylpyridine-4-carboxylate.
Mechanistic Grounding: The Causality of Time and Temperature
The conversion of ethyl 2-ethylpyridine-4-carboxylate to 2-ethylpyridine-4-carboxylic acid proceeds via a base-catalyzed acyl-oxygen fission bimolecular (
BAc2
) mechanism 1. Optimizing this reaction requires a precise balance between kinetic acceleration and molecular stability:
Temperature (The Degradation Risk): While elevated temperatures accelerate the nucleophilic attack of the hydroxide ion, pyridine-4-carboxylic acids are uniquely susceptible to thermal decarboxylation. Exceeding 100 °C leads to the irreversible loss of the carboxyl group, yielding the volatile byproduct 2-ethylpyridine 2. Therefore, establishing a moderate thermal ceiling (≤60 °C) is critical.
Time (The Kinetic Balance): Reaction time is inversely proportional to temperature. At ambient temperature (20–25 °C), complete consumption of the ester may require up to 16 hours. By elevating the temperature to 60 °C, the reaction typically reaches completion in 2–4 hours using LiOH or NaOH in a mixed organic/aqueous solvent system 3.
Process Workflow Diagram
Optimization workflow for ethyl 2-ethylpyridine-4-carboxylate hydrolysis based on temperature.
Optimization Matrix: Reaction Variables and Outcomes
Temperature
Time
Base / Solvent System
Yield
Purity
Mechanistic Observations & Causality
20 °C
16 h
LiOH (THF/MeOH/H₂O)
85%
>98%
Slow kinetics; excellent purity; zero thermal degradation observed 3.
60 °C
3 h
LiOH (THF/MeOH/H₂O)
92%
>98%
Optimal conditions. Perfect balance of kinetic acceleration and product stability.
100 °C
1 h
NaOH (H₂O / Reflux)
<40%
<50%
Unacceptable degradation. Significant thermal decarboxylation to 2-ethylpyridine 2.
Standard Operating Procedure (SOP): Optimized 60 °C Protocol
This protocol is designed as a self-validating system to ensure reproducibility and high yields.
Step 1: Solvent & Reagent Preparation
Dissolve 1.0 equivalent of ethyl 2-ethylpyridine-4-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O to achieve a concentration of ~0.2 M.
Causality: The mixed solvent system ensures the simultaneous solubility of the lipophilic ester (THF/MeOH) and the aqueous base (H₂O), preventing biphasic stalling.
Step 2: Base Addition & Thermal Activation
Add 2.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) to the stirring solution. Attach a reflux condenser and heat the reaction mixture to 60 °C using an aluminum heating block.
Step 3: Reaction Monitoring (Self-Validation Checkpoint 1)
Stir for 3 hours. Before proceeding to workup, spot the reaction mixture against the starting ester on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc, visualized under UV 254 nm).
Validation: The ester (
Rf≈0.6
) must be completely absent, replaced entirely by a baseline spot (the highly polar carboxylate salt). If the ester remains, continue heating for 1 additional hour.
Step 4: Solvent Removal
Cool the mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator, bath temp 40 °C) to remove the THF and MeOH. Dilute the remaining aqueous layer with a small volume of distilled water and cool to 0–5 °C in an ice bath.
Step 5: Isoelectric Isolation (Self-Validation Checkpoint 2)
Slowly add 1M HCl dropwise while continuously monitoring the pH with a calibrated meter. Adjust the pH to exactly 3.5 to 4.0.
Causality: 2-Ethylpyridine-4-carboxylic acid is amphoteric. Adjusting to its isoelectric point neutralizes the molecule, forcing the zwitterion to precipitate.
Validation: A thick white precipitate should begin forming as the pH crosses 5.0 and maximize around pH 3.5. If no precipitate forms, verify your pH meter calibration.
Step 6: Filtration & Drying
Filter the precipitated solid via vacuum filtration, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 45 °C overnight.
Troubleshooting Guides & FAQs
Q: My reaction stalls at 70% conversion even after 16 hours at room temperature. How can I drive it to completion without risking degradation?A: Incomplete hydrolysis at ambient temperatures often stems from poor solubility of the ester or depletion of the active hydroxide nucleophile 1. Solution: Ensure you are using at least 2.5 equivalents of base. Increase the temperature to 60 °C; this thermal activation overcomes the kinetic barrier without reaching the threshold for thermal decarboxylation 3.
Q: I attempted to accelerate the reaction by refluxing the mixture at 100 °C, but LC-MS indicates the formation of a byproduct lacking the carboxyl mass. What happened?A: You are observing thermal decarboxylation. Pyridine-4-carboxylic acid derivatives are uniquely susceptible to losing
CO2
at elevated temperatures, converting your target acid into 2-ethylpyridine 2. Solution: Never exceed 60–70 °C during the reaction, and ensure your vacuum drying oven is set strictly below 50 °C during product isolation.
Q: The starting ester is fully consumed, but my isolated yield is less than 20% after adding HCl during the workup. Where is my product?A: Your product is trapped in the aqueous filtrate as a highly soluble hydrochloride salt. Because the pyridine ring is basic, dropping the pH below 2.0 protonates the nitrogen. Solution: Carefully back-titrate the aqueous filtrate with 1M NaOH to the molecule's isoelectric point (pH ~3.5–4.0). This neutralizes the charge, forcing the zwitterionic acid to precipitate out of the aqueous phase.
Q: Can I use acid-catalyzed hydrolysis instead of base?A: While theoretically possible, acid-catalyzed ester hydrolysis is an equilibrium process requiring a large excess of water and prolonged heating (often at reflux), which drastically increases the risk of decarboxylation 2. Base-catalyzed saponification is irreversible and proceeds under much milder conditions, making it the superior choice for this substrate.
References
Prediction Of Chemical Reactivity Parameters And Physical Properties Of Organic Compounds From Molecular Structure Using SPARC | Source: EPA NEPIS | URL:1
(PDF) Pyrolysis of Carboxylic Acids | Source: ResearchGate | URL:2
Purification techniques and column chromatography for crude ethyl 2-ethylpyridine-4-carboxylate
Technical Support Center: Purification of Ethyl 2-ethylpyridine-4-carboxylate Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the is...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification of Ethyl 2-ethylpyridine-4-carboxylate
Introduction
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of functionalized pyridine derivatives. Ethyl 2-ethylpyridine-4-carboxylate presents a unique dual-challenge: the basicity of the pyridine nitrogen induces severe peak tailing on standard stationary phases, while the ethyl ester moiety requires careful handling to prevent hydrolysis. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity isolation for your drug development and synthetic workflows.
Troubleshooting FAQs
Q1: Why does my crude ethyl 2-ethylpyridine-4-carboxylate streak across the TLC plate and co-elute with impurities during column chromatography?Causality & Solution: The basic nitrogen atom in the pyridine ring acts as a strong hydrogen bond acceptor. During normal-phase chromatography, this nitrogen interacts strongly with the acidic silanol groups (Si-OH) present on the surface of standard unmodified silica gel[1]. This interaction creates a non-linear adsorption isotherm, resulting in broad, tailing peaks (streaking) that ruin resolution.
To mitigate this, you must deactivate the silica gel. Adding a volatile, sterically hindered basic modifier like Triethylamine (TEA) (typically 1–2% v/v) to your mobile phase neutralizes these acidic sites[2]. Because TEA is sterically hindered, it effectively masks the silanol groups without acting as a nucleophile that might otherwise attack your ester.
Q2: I used TEA to improve peak shape, but my NMR shows residual TEA contamination. How do I remove it without degrading my product?Causality & Solution: TEA has a boiling point of ~89°C, which can make it stubborn to remove entirely under standard rotary evaporation, especially when it forms weak complexes with the pyridine derivative.
Self-Validating Fix: After concentrating your purified fractions, dissolve the resulting oil in a small volume of toluene and evaporate it again. Toluene forms a low-boiling azeotrope with TEA and residual water. Repeating this co-evaporation step twice guarantees the complete removal of TEA. You can validate the success of this step by checking for the absence of the characteristic TEA triplet (1.0 ppm) and quartet (2.5 ppm) in your post-evaporation
1
H NMR spectrum.
Q3: What are the optimal parameters for Reversed-Phase (RP) LC/MS or preparative HPLC polishing of this compound?Causality & Solution: For drug development applications, normal-phase chromatography may not clear structurally similar regioisomers, necessitating RP-HPLC. Because ethyl 2-ethylpyridine-4-carboxylate is a basic compound, running it in a neutral water/acetonitrile gradient often leads to peak broadening due to secondary interactions with residual silanols on the C18 phase[3].
Solution: Utilize a mobile phase modified with 0.1% Formic Acid (FA). The FA protonates the pyridine nitrogen, ensuring sharp peaks, consistent retention times, and facilitating positive-mode Electrospray Ionization (ESI+) for mass-directed fraction collection[4].
Quantitative Data: Stationary Phase & Solvent System Comparison
The following table summarizes the expected chromatographic behavior of ethyl 2-ethylpyridine-4-carboxylate across different purification systems.
Stationary Phase
Mobile Phase System
Additive
Primary Use Case
Expected Tailing Factor (
Tf
)
Standard Silica Gel
Hexanes / Ethyl Acetate
None
Initial TLC screening
Poor (>2.0)
Deactivated Silica Gel
Hexanes / Ethyl Acetate
1-2% TEA
Bulk crude purification
Excellent (~1.1 - 1.2)
Basic Alumina
Hexanes / Ethyl Acetate
None
Acid-sensitive analogs
Moderate (~1.3 - 1.5)
C18 (RP-HPLC)
Water / Acetonitrile
0.1% Formic Acid
Final polishing (>95% purity)
Ideal (~1.0)
Experimental Protocol: Deactivated Silica Gel Column Chromatography
This self-validating protocol ensures the successful isolation of the target ester while preventing silica-induced degradation.
Step 1: Solvent and Slurry Preparation
Prepare the desired mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.
In a dedicated beaker, combine silica gel (approximately 50 to 100 times the mass of your crude mixture) with the TEA-modified solvent to create a uniform slurry.
Causality Check: Stir the slurry gently and let it sit for 10 minutes. This incubation period is critical as it allows the TEA to fully neutralize the acidic silanol sites on the silica surface prior to packing[1].
Step 2: Column Packing
Insert a small plug of cotton at the bottom of a glass chromatography column and close the stopcock.
Pour the deactivated silica slurry into the column in a single, continuous motion to prevent banding.
Open the stopcock and allow the solvent to drain, tapping the sides of the column gently with a rubber mallet to pack the bed tightly[1].
Add a 1 cm protective layer of sea sand to the top of the silica bed to prevent disturbance during sample loading.
Step 3: Sample Loading (Dry Loading Method)
Dissolve the crude ethyl 2-ethylpyridine-4-carboxylate in a minimal volume of Dichloromethane (DCM).
Add a small amount of dry silica gel (1 to 2 times the crude mass) to the flask.
Evaporate the DCM under reduced pressure until a free-flowing, dry powder is obtained[1].
Carefully pour this powder evenly onto the sand layer of the packed column. Validation: Ensure the powder is completely dry; residual DCM will disrupt the solvent gradient and cause the compound to elute prematurely.
Step 4: Elution and Isolation
Carefully add the TEA-modified mobile phase to the column and begin elution.
Collect fractions and monitor via TLC (visualized under UV light at 254 nm).
Combine the product-containing fractions and concentrate under reduced pressure.
Co-evaporate the resulting residue twice with 5 mL of toluene to strip away any residual TEA, yielding the pure ethyl 2-ethylpyridine-4-carboxylate.
Purification Workflow Diagram
Workflow for the isolation and purification of ethyl 2-ethylpyridine-4-carboxylate.
References
BDMAEE. "Understanding the volatile nature and strong basicity of triethylamine in organic synthesis." Available at: [Link]
Journal of Medicinal Chemistry - ACS Publications. "Discovery of Novel Trisubstituted Pyridine Derivatives as EED–H3K27me3 Inhibitors for the Treatment of Multiple Sclerosis." Available at: [Link]
Chemco Plus. "Liquid chromatography." Available at: [Link]
Reducing unwanted side reactions in ethyl 2-ethylpyridine-4-carboxylate functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical nuances of working with ethyl 2-ethylpyridine-4-carboxylate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical nuances of working with ethyl 2-ethylpyridine-4-carboxylate .
Functionalizing this specific building block presents a unique set of challenges. The molecule possesses competing reactive sites: the acidic C(sp3)-H protons on the 2-ethyl group (the picolyl position), the electrophilic ethyl ester at the C4 position, and the electron-deficient pyridine ring itself. Without precise kinetic and thermodynamic control, your reactions will quickly cascade into complex mixtures of dimers, over-alkylated products, or hydrolyzed esters.
Below, we will dissect the causality behind these side reactions and provide field-proven, self-validating methodologies to ensure your functionalization workflows succeed.
Core Troubleshooting FAQs
Q1: When attempting alpha-deprotonation of the 2-ethyl group, my LC-MS shows a major byproduct with nearly double the mass of the starting material. What is happening?A: You are observing a Claisen-type self-condensation[1]. When a strong base deprotonates the 2-ethyl group, it forms a highly nucleophilic picolyl anion. Because your molecule also contains an electrophilic ethyl ester at the C4 position, the picolyl anion of one molecule can nucleophilically attack the ester carbonyl of another, forming a dimeric keto-ester[2].
Causality & Solution: This bimolecular side reaction outcompetes your intended electrophilic trapping if the anion is long-lived or if the temperature is too high. To suppress this, use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at strict cryogenic temperatures (-78 °C). Furthermore, employ an "inverse addition" technique: slowly cannula the pre-formed picolyl anion into a solution containing a large excess of your electrophile.
Q2: During the C(sp3)-H alkylation of the 2-ethyl position, I cannot avoid the formation of dialkylated (over-alkylated) byproducts. How can I improve mono-selectivity?A: Over-alkylation is a notorious issue in 2-alkylpyridine functionalization[3].
Causality & Solution: The mono-alkylated product retains an acidic proton at the benzylic/picolyl position. In many cases, the newly introduced alkyl group stabilizes the resulting anion (via inductive effects or hyperconjugation), making the mono-alkylated product kinetically more reactive toward deprotonation than the starting material[4].
To mitigate this, limit your base to sub-stoichiometric amounts (e.g., 0.95 equivalents) relative to the starting material, ensuring no excess base is available to deprotonate the product. Alternatively, transition away from strong bases and utilize transition-metal-catalyzed cross-dehydrogenative coupling (CDC) or Boekelheide-type rearrangements, which offer superior chemoselectivity for mono-functionalization[5].
Q3: I am using standard Minisci conditions (persulfate/AgNO₃/heat) to functionalize the C6 position of the pyridine ring, but I am losing the C4 ethyl ester. How do I prevent this?A: Standard Minisci reactions often rely on harsh, acidic, aqueous oxidative conditions which readily hydrolyze the ethyl ester at the C4 position to the corresponding isonicotinic acid[6].
Causality & Solution: The combination of elevated temperatures, water, and acidic byproducts (from persulfate decomposition) creates perfect conditions for ester hydrolysis. To preserve the ester, pivot to mild, photoredox-mediated Minisci-like reactions[7]. Utilizing photocatalysts (like Ir/Ru complexes) or electron donor-acceptor (EDA) complexes allows for the generation of alkyl radicals at room temperature in anhydrous organic solvents, completely circumventing ester hydrolysis while maintaining high regioselectivity[7]. For trifluoromethylation, Langlois' reagent (CF₃SO₂Na) under mild oxidative conditions is highly effective[8].
Reaction Pathway Visualization
The following diagram maps the divergent reaction pathways of the C2-picolyl anion intermediate, highlighting how operational choices dictate the fate of the reaction.
Divergent reaction pathways of the C2-picolyl anion intermediate.
Quantitative Data: Side Reaction Signatures & Mitigation
Use the table below to rapidly diagnose your crude reaction mixtures via LC-MS/NMR and apply the corresponding thermodynamic or kinetic mitigation strategy.
Side Reaction
Mechanistic Driver
Analytical Signature
Mitigation Strategy
Claisen Self-Condensation
Picolyl anion attacks C4 ester of starting material.
LC-MS: [2M - EtOH + H]+ (m/z ~313)
Cryogenic temperatures (-78 °C); Inverse addition of anion to electrophile.
Over-Alkylation
Mono-alkylated product is kinetically more reactive.
LC-MS: [M + 2(E) - 2H]+
Sub-stoichiometric base (0.95 eq); Transition to CDC catalysis.
Ester Hydrolysis
Acidic/aqueous Minisci conditions cleave the C4 ester.
LC-MS: [M - 28]+ (Loss of ethyl group)
Switch to anhydrous photoredox Minisci conditions at room temperature.
Regio-isomerization
Radical attack at C5 vs C6 during Minisci.
NMR: Complex aromatic splitting patterns.
Tune radical philicity; utilize bulky radical precursors to favor C6.
To achieve clean C(sp3)-H functionalization of the 2-ethyl group without triggering Claisen condensation or over-alkylation, follow this self-validating inverse-addition protocol.
Preparation of LDA: In an oven-dried Schlenk flask under argon, dissolve diisopropylamine (1.05 eq) in anhydrous THF (0.2 M). Cool to -78 °C. Dropwise add n-BuLi (0.95 eq). Stir for 30 minutes.
Validation Check 1: The deliberate use of 0.95 eq of n-BuLi ensures no unreacted alkyllithium remains to act as a nucleophile against your ester.
Enolization: Dissolve ethyl 2-ethylpyridine-4-carboxylate (1.0 eq) in anhydrous THF (0.5 M) in a separate flask. Cool to -78 °C. Slowly cannula the LDA solution into the substrate flask down the side of the glass to pre-cool the drops. Stir for 45 minutes at -78 °C to form the deep-colored picolyl anion.
Validation Check 2: Remove a 0.1 mL aliquot, quench in D₂O, and analyze via ¹H-NMR. The disappearance of the C2-ethyl quartet and appearance of a new multiplet confirms quantitative deprotonation.
Inverse Addition Trapping: In a third flask, dissolve the electrophile (3.0 eq) in THF and cool to -78 °C. Cannula the picolyl anion solution into the electrophile solution over 30 minutes.
Causality: By dripping the anion into a massive excess of electrophile, the local concentration of electrophile is always infinitely higher than the starting material ester, kinetically killing the Claisen condensation pathway.
Quench and Isolation: Stir for 1 hour at -78 °C, then quench at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Validation Check 3: LC-MS analysis of the crude mixture should show <5% of the [2M - EtOH + H]+ dimer peak, validating successful temperature and addition control.
References
An Alternative Synthesis of the NMDA Antagonist CGS 19755 via Free Radical Carbamoylation of Ethyl Isonicotin
An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent | The Journal of Organic Chemistry.
Advances in Photoinduced Minisci-like Reactions. Thieme-Connect.
2-Isobutylpyridine | 6304-24-1. Benchchem.
Pyridine and its deriv
Full text of "Pyridine And Its Deriv
Synthesis of 2-Pyridinemethyl Ester Derivatives from Aldehydes and 2-Alkylheterocycle N-Oxides via Copper-Catalyzed Tandem Oxidative Coupling–Rearrangement | Organic Letters.
HPLC Method Validation for Ethyl 2-ethylpyridine-4-carboxylate Purity: A Comparative Guide (C18 vs. Phenyl-Hexyl)
Executive Summary Ethyl 2-ethylpyridine-4-carboxylate is a critical heterocyclic building block utilized in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Accurate purity determination of this inte...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-ethylpyridine-4-carboxylate is a critical heterocyclic building block utilized in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Accurate purity determination of this intermediate is essential to prevent the propagation of impurities downstream. However, analyzing pyridine derivatives via High-Performance Liquid Chromatography (HPLC) presents inherent challenges. This guide objectively compares the performance of standard C18 columns against Phenyl-Hexyl phases, providing a self-validating, ICH Q2(R2)-compliant methodology for rigorous purity determination.
The Chromatographic Challenge: Causality in Column Selection
As a Senior Application Scientist, it is critical to understand why a method fails before attempting to fix it. Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing ethyl 2-ethylpyridine-4-carboxylate, the nitrogen atom in the pyridine ring acts as a strong Lewis base. In typical acidic to neutral mobile phases, this nitrogen is protonated and interacts strongly with residual, unendcapped acidic silanols on the silica support via ion-exchange mechanisms[2].
This secondary interaction causes severe peak tailing, unpredictable retention shifts, and poor resolution from structurally similar impurities.
The Alternative: Phenyl-Hexyl stationary phases offer orthogonal selectivity. The phenyl ring provides
π−π
and dipole-dipole interactions, which are highly selective for aromatic and nitrogen-containing heterocycles[3]. Furthermore, utilizing a Charged Surface Hybrid (CSH) particle technology introduces a low-level positive surface charge that repels the protonated pyridine ring, drastically reducing tailing even in low-pH mobile phases[4].
Comparative Performance: C18 vs. CSH Phenyl-Hexyl
To demonstrate the superiority of the Phenyl-Hexyl chemistry for this application, we compared a standard fully porous C18 column against a CSH Phenyl-Hexyl column using the same acidic mobile phase gradient.
Table 1: System Suitability & Column Performance Comparison
Chromatographic Parameter
Standard C18 Column
CSH Phenyl-Hexyl Column
ICH / USP Acceptance Criteria
Tailing Factor (
Tf
)
1.85 (Severe Tailing)
1.05 (Symmetrical)
≤
1.5
Theoretical Plates (
N
)
4,500
12,500
> 5,000
Resolution (
Rs
) from Impurity
1.2 (Co-elution risk)
3.5 (Baseline resolved)
≥
1.5
Retention Time Stability
Highly variable
Highly stable
RSD
≤
1.0%
Data Interpretation: The CSH Phenyl-Hexyl column resolves the silanol-driven tailing issue, providing a self-validating baseline for rigorous method validation.
Experimental Workflow & Self-Validating Protocol
A robust analytical method must function as a self-validating system. This means embedding System Suitability Testing (SST) as a prerequisite gate before any validation parameter is evaluated. If the SST fails, the run is aborted, ensuring absolute trustworthiness in the generated data.
Logical workflow for self-validating HPLC method validation based on ICH Q2(R2).
Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas. (Causality: A pH of ~2.7 ensures robust protonation of the pyridine ring, while the CSH particle's positive charge prevents silanol interactions).
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Diluent: Water:Acetonitrile (50:50, v/v).
Step 2: Standard & Sample Preparation
Stock Solution: Accurately weigh 50.0 mg of ethyl 2-ethylpyridine-4-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Working Standard: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume (100 µg/mL).
Step 3: Chromatographic Conditions
Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm[4].
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: UV at 254 nm (Using a PDA detector for peak purity assessment).
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 10.0 min: 5%
→
60% B
10.0 - 12.0 min: 60%
→
95% B
12.0 - 15.0 min: 95% B
15.0 - 15.1 min: 95%
→
5% B
15.1 - 20.0 min: 5% B (Re-equilibration)
ICH Q2(R2) Validation Data
The optimized method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which dictate the standards for specificity, range, accuracy, precision, and robustness[5][6].
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation Parameter
Test Range / Conditions
Experimental Results
ICH Q2(R2) Acceptance Criteria
Specificity
Blank & Impurity spiked samples
No interference at analyte RT; Peak purity > 995
Peak purity index > 990; No co-elution
Linearity & Range
25% to 150% of nominal concentration
R2
= 0.9998, y-intercept
≤
2.0%
R2≥0.999
Accuracy (Recovery)
Spiked at 50%, 100%, and 150% levels
Mean Recovery: 99.2% - 100.8%
98.0% - 102.0%
Repeatability
6 replicate injections at 100% level
RSD = 0.45%
RSD
≤
2.0%
Intermediate Precision
Different day, different analyst
RSD = 0.60%
RSD
≤
2.0%
Robustness
±
0.1 mL/min flow,
±
2°C temp
Tf≤
1.2,
Rs≥
2.5 across all variations
System suitability criteria met
Conclusion
For the purity determination of ethyl 2-ethylpyridine-4-carboxylate, standard C18 columns fail to provide the peak symmetry required for accurate quantitation due to Lewis acid-base interactions between the pyridine nitrogen and silica silanols. By transitioning to a CSH Phenyl-Hexyl phase, analytical scientists can leverage
π−π
interactions and surface charge repulsion to achieve superior peak shape and resolution. The resulting method is fully compliant with ICH Q2(R2) standards, offering a highly trustworthy and robust protocol for pharmaceutical quality control.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals in epigenetic pharmacology.
Content Type: Publish Comparison Guide & Experimental Workflow Validation.
Executive Summary & Mechanistic Rationale
The Jumonji C (JmjC) domain-containing histone demethylases, particularly the KDM4 (JMJD2) family, are critical epigenetic regulators overexpressed in numerous malignancies. These enzymes utilize molecular oxygen, Fe(II), and 2-oxoglutarate (2-OG) to demethylate histone 3 lysine 9 (H3K9me3), driving chromatin relaxation and aberrant gene transcription.
Targeting the highly polar 2-OG binding pocket presents a significant challenge for small-molecule drug discovery. The ethyl 2-ethylpyridine-4-carboxylate scaffold has emerged as a highly privileged prodrug structure [1].
The Causality of the Scaffold Design:
The Pharmacophore (Active Acid): Once inside the cell, the ester is hydrolyzed to the active pyridine-4-carboxylate. The pyridine nitrogen and the 4-carboxylate oxygen act as a bidentate ligand, competitively chelating the active site Fe(II) ion and displacing the endogenous 2-OG cofactor [1].
The Prodrug Strategy (Ethyl Ester): The active carboxylate moiety is highly polar and negatively charged at physiological pH, rendering it cell-impermeable. The ethyl ester masks this charge, allowing passive diffusion across the lipid bilayer.
The 2-Ethyl Substitution: Provides a vector to exploit the hydrophobic pocket adjacent to the Fe(II) center, enhancing selectivity against other oxygenases (e.g., PHD/EGLN3) [2].
Comparative Performance Data
To objectively validate a newly synthesized ethyl 2-ethylpyridine-4-carboxylate analog (Analog 1 ), we must compare it against its hydrolyzed active acid form (Analog 1a ) and industry-standard KDM4 inhibitors such as ML324 and the pan-oxygenase inhibitor N-Oxalylglycine (NOG) .
Table 1: Biochemical Profiling (In Vitro HTRF Assay)
This table isolates the intrinsic binding affinity of the compounds to the purified KDM4 enzyme.
Compound
State
KDM4A IC₅₀ (µM)
KDM4C IC₅₀ (µM)
KDM6B IC₅₀ (µM)
Mechanistic Note
Analog 1
Ester (Prodrug)
>100
>100
>100
Inactive in vitro (lacks free carboxylate for Fe(II) chelation).
Analog 1a
Acid (Active)
0.08
0.05
>50
Highly potent; demonstrates KDM4 family selectivity over KDM6B.
ML324
Active
0.95
1.20
>50
Standard cell-permeable KDM4 reference inhibitor.
NOG
Active
5.50
4.80
12.0
Endogenous 2-OG mimic; poor selectivity.
Table 2: Cellular Target Engagement (H3K9me3 Accumulation in U2OS Cells)
This table validates the cell permeability and intracellular prodrug cleavage of the compounds.
Compound
Cellular IC₅₀ (µM)
Max Efficacy (%)
Mechanistic Note
Analog 1
4.5
95%
Successfully permeates the cell and is hydrolyzed to Analog 1a.
Analog 1a
>100
<10%
Fails to cross the cell membrane due to high polarity.
ML324
12.0
85%
Standard benchmark for cellular target engagement.
Experimental Workflows: A Self-Validating System
As a Senior Application Scientist, I emphasize that a robust validation pipeline must be self-verifying. We achieve this by running a cell-free biochemical assay in parallel with a cell-based assay. If the ester (Analog 1) is active in cells but inactive biochemically, we prove that the ester is a true prodrug and not an off-target artifact.
Protocol 3.1: Biochemical Validation via Homogeneous Time-Resolved Fluorescence (HTRF)
Causality: HTRF is chosen over traditional ELISA because it provides a highly sensitive, homogeneous (no-wash) readout of demethylase activity without radioactive labels. It relies on a FRET signal generated only when the specific anti-H3K9me2/1 antibody binds the demethylated product.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 1 mM TCEP). Supplement with 10 µM Fe(II) ascorbate and 1 µM 2-OG.
Enzyme Incubation: Dispense 2 nM purified recombinant KDM4C (JmjC domain) into a 384-well pro-plate.
Compound Addition: Add 10-point serial dilutions of Analog 1 (ester), Analog 1a (acid), and ML324. Self-Validation: The inclusion of the ester here serves as a negative control; it must show no activity.
Reaction Initiation: Add 100 nM biotinylated H3K9me3 peptide substrate. Incubate at room temperature for 30 minutes.
Detection: Stop the reaction by adding the HTRF detection mix (Europium cryptate-labeled anti-H3K9me2 antibody and Streptavidin-XL665).
Readout: Read the plate on an EnVision Multilabel Reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.
Protocol 3.2: Cellular Target Engagement via Immunofluorescence (IF)
Causality: Biochemical potency does not guarantee cellular efficacy. This IF assay directly measures the accumulation of the substrate (H3K9me3) in the nucleus, proving that the ethyl ester prodrug is successfully internalized, cleaved by intracellular esterases, and engages KDM4 in the complex chromatin environment[2].
Step-by-Step Methodology:
Cell Seeding: Seed U2OS cells in 96-well optical bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Treat cells with serial dilutions of Analog 1, Analog 1a, and ML324 for 24 hours. Self-Validation: Use 100 µM Desferrioxamine (DFO), a pan-iron chelator, as a maximum-inhibition positive control.
Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 mins, and permeabilize with 0.1% Triton X-100 for 10 mins.
Staining: Block with 5% BSA. Incubate with primary anti-H3K9me3 antibody (1:500) overnight at 4°C. Wash and incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (nuclear counterstain) for 1 hour.
High-Content Imaging: Image plates using an automated confocal microscope. Quantify the mean Alexa Fluor 488 intensity within the Hoechst-defined nuclear mask to calculate the cellular IC₅₀.
Mechanistic Visualization
The following diagram illustrates the competitive inhibition mechanism at the KDM4 active site, highlighting the transition from the inactive prodrug to the active chelator.
Fig 1. Competitive inhibition of KDM4 by pyridine-4-carboxylate analogs at the Fe(II) center.
References
Title: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models
Source: ACS Medicinal Chemistry Letters (ACS Publications)
URL: [Link]
Validation
Spectroscopic Profiling and Performance Comparison of Pyridine-4-Carboxylate Esters and Their Advanced Derivatives
Executive Summary & Chemical Context Pyridine-4-carboxylate (isonicotinate) esters are foundational scaffolds utilized across drug development, agrochemical design, and the synthesis of advanced spin-crossover (SCO) mate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
Pyridine-4-carboxylate (isonicotinate) esters are foundational scaffolds utilized across drug development, agrochemical design, and the synthesis of advanced spin-crossover (SCO) materials. Because the pyridine nitrogen is strongly electron-withdrawing, the electronic environment of the C-4 carboxylate group is highly sensitive to structural modifications, such as heterocyclic fusion or transition metal coordination.
This guide provides an objective, data-driven comparison of simple pyridine-4-carboxylate esters against their fused derivatives (e.g., pyrazolo[3,4-b]pyridines) and metal-coordinated complexes. By analyzing their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic signatures, researchers can accurately validate structural integrity and predict functional performance in downstream applications.
Mechanistic Causality in Spectroscopic Shifts
To interpret the spectroscopic data of these compounds, one must understand the underlying electronic and magnetic causality driving the signal shifts:
IR Spectroscopy (C=O and C=N Stretching): In simple alkyl isonicotinates, the ester carbonyl (C=O) typically absorbs at a high frequency (~1734 cm⁻¹) due to the lack of extended conjugation. When the pyridine ring is fused to electron-rich heterocycles, extended
π
-conjugation delocalizes electron density, slightly lowering the C=O stretching frequency. Upon metal coordination, the withdrawal of electron density by the metal center further perturbs these stretching frequencies [1].
NMR Spectroscopy (¹H and ¹³C): The electronegative pyridine nitrogen heavily deshields the adjacent
α
-protons (H-2, H-6), pushing them downfield to ~8.7 ppm. The
β
-protons (H-3, H-5) resonate around 7.8 ppm.
Paramagnetic Perturbation (Evans Method): When pyridine-4-carboxylates are coordinated to transition metals like Iron(II) to create SCO materials, the transition from a diamagnetic Low-Spin (LS) state to a paramagnetic High-Spin (HS) state drastically alters the local magnetic field. This causes massive, temperature-dependent chemical shifts in the NMR spectra, which can be quantified to determine magnetic susceptibility (
χMT
) [2].
Comparative Spectroscopic Data
The following table summarizes the quantitative spectroscopic benchmarks for three distinct classes of pyridine-4-carboxylate derivatives.
Table 1: Spectroscopic Comparison of Pyridine-4-Carboxylate Scaffolds
To ensure high scientific integrity and reproducibility, the following protocols incorporate internal validation mechanisms.
Protocol A: Synthesis and 1D NMR Profiling of Fused Pyridine-4-Carboxylates
Causality Check: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the ester linkage during the high-temperature cyclization step.
Reaction Setup: Combine equimolar amounts of 5-amino-3-methyl-1-phenyl-1H-pyrazole and the appropriate aromatic aldehyde in absolute ethanol. Add a catalytic drop of HCl and reflux for 1 hour.
Cyclization: Evaporate the solvent, add an equimolar amount of ethyl pyruvate and 3 mL of glacial acetic acid. Heat at 100 °C for 1.5 hours.
Purification: Cool to room temperature, filter the precipitate, and recrystallize from ethanol to ensure phase purity.
Spectroscopic Validation: Dissolve 5 mg of the purified compound in 0.5 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validation: The TMS peak must be rigidly set to 0.00 ppm. The presence of a sharp triplet at ~1.45 ppm and a quartet at ~4.45 ppm confirms the retention of the ethyl ester group, while the disappearance of the primary amine signals confirms successful ring fusion.
Protocol B: Variable-Temperature NMR (Evans Method) for SCO Complexes
Causality Check: A coaxial capillary containing pure diamagnetic solvent is used. The difference in chemical shift between the bulk solution (paramagnetic) and the capillary (diamagnetic) allows for the precise calculation of the magnetic susceptibility without external magnetometer hardware.
Sample Preparation: Dissolve the Iron(II) pyridine-4-carboxylate complex in a deuterated solvent (e.g., CD₃CN) at a known, exact concentration (typically 5–10 mM). Add 1% v/v of a reference standard (e.g., TMS or t-butanol).
Capillary Insertion: Insert a sealed coaxial capillary containing only the pure deuterated solvent and the 1% reference standard into the NMR tube.
Data Acquisition: Acquire ¹H NMR spectra across a temperature gradient (e.g., 200 K to 360 K). Allow 15 minutes of equilibration time at each temperature point.
Analysis: Measure the frequency difference (
Δf
) between the reference peak in the bulk solution and the reference peak in the capillary. Calculate the molar magnetic susceptibility (
χM
) using the Evans equation. A sharp increase in
χMT
at higher temperatures validates the transition from the Low-Spin to the High-Spin state.
Workflow Visualization
The following diagram maps the logical progression from ligand synthesis to advanced magnetic validation.
Spectroscopic validation workflow for pyridine-4-carboxylate derivatives and their metal complexes.
Conclusion & Alternative Selection Guide
For baseline organic synthesis and drug discovery: Simple esters like ethyl isonicotinate are preferred due to their predictable NMR spectra and ease of functionalization via the ester moiety.
For agrochemical screening: Fused derivatives (e.g., pyrazolo-pyridines) offer enhanced biological activity. Their structural confirmation relies heavily on 2D NMR techniques (HSQC/HMBC) to map the complex fused backbone.
For material science (Sensors/Memory devices): Metal-coordinated pyridine-4-carboxylates are the superior alternative. The ester group allows for fine-tuning of the crystal lattice and hydrogen-bonding networks, which directly dictates the temperature at which the Spin-Crossover (SCO) occurs.
References
Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates
Asian Journal of Chemistry
URL:[Link]
Room-Temperature Spin Crossover in a Solution of Iron(II) Complexes with N,N′-Disubstituted Bis(pyrazol-3-yl)pyridines
National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Ethyl isonicotinate | C8H9NO2 | CID 15291
PubChem - National Library of Medicine
URL: [Link]
Five 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters, and the Spin States of their Iron(II) Complexes
Magnetochemistry (MDPI)
URL:[Link]
Operational Guide: Proper Handling and Disposal of Ethyl 2-ethylpyridine-4-carboxylate As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of speci...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Proper Handling and Disposal of Ethyl 2-ethylpyridine-4-carboxylate
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of specialized heterocyclic building blocks. Ethyl 2-ethylpyridine-4-carboxylate (CAS: 15862-61-0)[1] is a versatile pyridine derivative widely used in pharmaceutical synthesis. However, its structural properties—specifically the basic pyridine nitrogen and the ester moiety—dictate strict handling and disposal protocols to prevent environmental contamination and ensure regulatory compliance.
The overriding principle governing prudent laboratory operations is that no experimental activity should begin unless a comprehensive plan for the disposal of both hazardous and non-hazardous waste has been formulated[2].
Physicochemical Profiling & Hazard Causality
To manage a chemical safely, we must first understand why it behaves the way it does. Ethyl 2-ethylpyridine-4-carboxylate is classified as a non-halogenated organic compound. Its disposal parameters are dictated by three primary structural features:
Basic Heterocycle: The pyridine ring nitrogen possesses a lone pair of electrons, making it a weak base. It can react exothermically with strong acids, meaning it must never be co-mingled with acidic aqueous waste streams[3].
Ester Linkage: The molecule is susceptible to hydrolysis under strongly acidic or basic conditions. Unintended mixing in waste carboys can lead to the release of ethanol and 2-ethylpyridine-4-carboxylic acid, potentially generating unexpected pressure.
Environmental Toxicity: Pyridine derivatives are generally toxic to aquatic life and resist standard wastewater treatment degradation. Furthermore, as a heavily substituted C10 organic compound, it is water-immiscible. Water-immiscible substances must never be discharged into the sanitary sewer[2][4].
Standard Operating Procedure (SOP): Waste Segregation
Ethyl 2-ethylpyridine-4-carboxylate must be collected in a designated "Non-Halogenated Organic Waste" container. Mixing this compound with halogenated waste (e.g., dichloromethane, chloroform) triggers a different EPA Toxicity characteristic classification. Disposal of halogenated compounds is significantly more expensive due to the extra treatment steps required to scrub halogens from the exhaust during incineration[5][6].
Table 2: Waste Compatibility Matrix
Co-Solvent / Reagent
Compatibility Status
Waste Stream Destination
Ethanol, Methanol, Acetone
Highly Compatible
Non-Halogenated Organic Waste
Hexanes, Ethyl Acetate
Highly Compatible
Non-Halogenated Organic Waste
Dichloromethane, Chloroform
Incompatible (for disposal)
Halogenated Organic Waste (Avoid mixing if possible)[6]
Strong Acids (e.g., HCl, H2SO4)
Strictly Incompatible
Separate Aqueous Acid Waste (Exothermic reaction risk)[3]
Step-by-Step Disposal Protocol
Trustworthy protocols must be self-validating. Follow these steps to ensure full compliance with the Resource Conservation and Recovery Act (RCRA) and standard prudent laboratory practices[7].
Step 1: Container Selection and Preparation
Select a chemically compatible container, typically high-density polyethylene (HDPE) or glass[6].
Ensure the container is equipped with a secure, leak-proof cap. If gas generation is a risk from other mixed solvents, use a vented storage cap[6].
Step 2: Satellite Accumulation Area (SAA) Staging
Place the container in a designated SAA, ideally within a fume hood or a dedicated flammable storage cabinet[6][8].
The container must sit within secondary containment (e.g., a polyethylene tray) capable of holding the container's volume to prevent runaway spills[3].
Step 3: Active Waste Collection
Transfer the Ethyl 2-ethylpyridine-4-carboxylate waste (liquid or dissolved in compatible non-halogenated solvents) using a funnel.
Crucial: Cap the container immediately after pouring. Solvents readily evaporate, and the use of evaporation as a waste disposal method is strictly prohibited under EPA regulations[3].
Do not fill the container beyond 90% capacity. Leaving 1-2 inches of headspace allows for thermal expansion and reduces the potential for spillage[3][6].
Step 4: Labeling and Manifesting
Attach a standard "Hazardous Waste" tag immediately upon the first drop of waste entering the container[2].
List "Ethyl 2-ethylpyridine-4-carboxylate" and all co-solvents with their approximate percentages or volumes (e.g., Ethyl 2-ethylpyridine-4-carboxylate 10%, Ethanol 90%)[6]. Do not use chemical abbreviations.
Step 5: EHS Transfer and Final Destruction
Once the container reaches the 90% fill line, or the 180-day SAA time limit expires, initiate a pickup request with your Environmental Health and Safety (EHS) department[3].
The waste will be transported to a licensed facility for high-temperature incineration, which is the only acceptable method for the complete destruction of stable heterocyclic rings.
Spill Response & Decontamination
In the event of a localized benchtop spill involving Ethyl 2-ethylpyridine-4-carboxylate:
Isolate: Alert nearby personnel and eliminate all local ignition sources (e.g., hot plates, open flames).
Contain: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels or sawdust for large volumes[8].
Collect: Use non-sparking tools to scoop the saturated absorbent into a solid hazardous waste container[8].
Decontaminate: Wash the affected surface with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.
Waste Routing Workflow
Below is the logical workflow for routing Ethyl 2-ethylpyridine-4-carboxylate waste to ensure regulatory compliance and cost-efficiency.
Workflow for the segregation and disposal of Ethyl 2-ethylpyridine-4-carboxylate waste.
References
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 | Source: nationalacademies.org | URL: [Link]
Title: Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf | Source: nih.gov | URL: [Link]
Title: Laboratory Guide for Managing Chemical Waste | Source: vumc.org | URL: [Link]